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  • Product: (2-Phenyl-ethenesulfonylamino)-acetic acid
  • CAS: 202805-22-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Phenyl-ethenesulfonylamino)-acetic acid: A Theoretical and Applied Perspective

A Senior Application Scientist's Synthesis of Structure, Properties, and Potential This guide provides a comprehensive technical overview of (2-Phenyl-ethenesulfonylamino)-acetic acid, a molecule of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Structure, Properties, and Potential

This guide provides a comprehensive technical overview of (2-Phenyl-ethenesulfonylamino)-acetic acid, a molecule of significant interest in medicinal chemistry and drug development. While direct experimental data on this specific compound is not extensively available in public literature, this document synthesizes information from closely related chemical entities to project its chemical properties, potential synthetic routes, and likely biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Deciphering the Molecular Architecture: Structure and Nomenclature

(2-Phenyl-ethenesulfonylamino)-acetic acid, also systematically named N-(2-phenylvinylsulfonyl)glycine, possesses a unique combination of functional groups that suggest a rich chemical and biological profile. The molecule integrates a styrenyl group, a sulfonamide linker, and an amino acid moiety.

Systematic Name: N-(2-phenylvinylsulfonyl)glycine Synonyms: (Styrene-β-sulfonylamino)-acetic acid

The core structure consists of:

  • A phenyl group attached to a vinyl (ethenyl) group, forming a styrenyl moiety. This imparts hydrophobicity and potential for π-π stacking interactions.

  • A sulfonyl group directly attached to the vinyl group, creating a vinylsulfonamide. This group is a potent Michael acceptor, suggesting reactivity towards nucleophiles.

  • An aminoacetic acid (glycine) moiety linked to the sulfonyl group via a sulfonamide bond. This part of the molecule provides a hydrophilic handle and a carboxylic acid group capable of forming hydrogen bonds and salt bridges.

The geometric configuration of the vinyl group (E/Z isomerism) will significantly influence the molecule's three-dimensional shape and its interaction with biological targets.

Molecular Structure Diagram:

Caption: Chemical structure of (2-Phenyl-ethenesulfonylamino)-acetic acid.

Physicochemical Properties: A Predictive Analysis

Based on its constituent functional groups, the following physicochemical properties for (2-Phenyl-ethenesulfonylamino)-acetic acid can be predicted. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₁NO₄SBased on the deduced structure.
Molecular Weight ~241.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar organic compounds.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, alcohols)The phenyl and styrenyl groups confer hydrophobicity, while the carboxylic acid and sulfonamide groups provide some polarity.
Acidity (pKa) Carboxylic acid: ~3-4; Sulfonamide N-H: ~9-10The carboxylic acid is expected to be a typical weak acid. The sulfonamide proton is weakly acidic.
Reactivity The vinyl group is a Michael acceptor, susceptible to nucleophilic addition.The electron-withdrawing sulfonyl group activates the double bond.

Synthesis Strategies: A Roadmap for a Novel Compound

The synthesis of (2-Phenyl-ethenesulfonylamino)-acetic acid can be approached through several logical pathways, leveraging established reactions for forming sulfonamides and vinylsulfonamides. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway:

G styrene Styrene styrenesulfonyl_chloride 2-Phenyl-ethenesulfonyl chloride styrene->styrenesulfonyl_chloride Sulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->styrenesulfonyl_chloride glycine_ester Glycine Ethyl Ester protected_product Ethyl (2-Phenyl-ethenesulfonylamino)-acetate glycine_ester->protected_product base Base (e.g., Triethylamine) base->protected_product hydrolysis Hydrolysis (e.g., LiOH, H₂O) final_product (2-Phenyl-ethenesulfonylamino)-acetic acid hydrolysis->final_product styrenesulfonyl_chloride->protected_product Sulfonamidation protected_product->final_product Ester Hydrolysis

Caption: Proposed synthetic workflow for (2-Phenyl-ethenesulfonylamino)-acetic acid.

Step-by-Step Experimental Protocol (Theoretical)

Step 1: Synthesis of 2-Phenyl-ethenesulfonyl chloride

  • Reaction Setup: To a cooled (0 °C) and stirred solution of styrene in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully quench the reaction by pouring it over ice. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenyl-ethenesulfonyl chloride. Purification can be achieved by vacuum distillation or column chromatography.

Causality: The direct sulfonation of styrene with chlorosulfonic acid is a known method to produce the corresponding sulfonyl chloride. The use of low temperatures helps to control the exothermic reaction and minimize side products.

Step 2: Synthesis of Ethyl (2-Phenyl-ethenesulfonylamino)-acetate

  • Reaction Setup: Dissolve glycine ethyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) and add a base, such as triethylamine, to neutralize the hydrochloride salt.

  • Coupling Reaction: To this solution, add a solution of 2-phenyl-ethenesulfonyl chloride in the same solvent dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Isolation: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography.

Causality: This is a standard Schotten-Baumann reaction for the formation of a sulfonamide from a sulfonyl chloride and an amine. The base is essential to neutralize the HCl generated during the reaction.

Step 3: Hydrolysis to (2-Phenyl-ethenesulfonylamino)-acetic acid

  • Reaction Setup: Dissolve the ethyl (2-Phenyl-ethenesulfonylamino)-acetate in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of lithium hydroxide (or another suitable base like sodium hydroxide) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Recrystallization can be performed for further purification.

Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Acidification is necessary to protonate the carboxylate salt and precipitate the free acid.

Predicted Biological Activity and Therapeutic Potential

The chemical structure of (2-Phenyl-ethenesulfonylamino)-acetic acid suggests several potential biological activities, primarily stemming from the reactive vinylsulfonamide moiety.

Mechanism of Action (Hypothesized):

The electron-withdrawing nature of the sulfonyl group makes the β-carbon of the vinyl group highly electrophilic. This renders the molecule a potent Michael acceptor, capable of undergoing covalent bond formation with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine or the amino group of lysine in proteins.[1][2] This covalent modification can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions.

Potential Therapeutic Applications:

  • Enzyme Inhibition: Many enzymes rely on a critical cysteine residue in their active site for catalytic activity. Irreversible inhibition of such enzymes by covalent modification is a validated strategy in drug discovery.[3] Potential targets could include proteases, kinases, and phosphatases.

  • Modulation of Signaling Pathways: The Hippo signaling pathway, which plays a crucial role in cell proliferation and apoptosis, is regulated by TEAD transcription factors. Vinylsulfonamide derivatives have been identified as covalent inhibitors of TEAD autopalmitoylation, a key step in its activation.[3]

  • Anticancer Activity: By targeting key proteins involved in cell cycle progression and survival, compounds with a vinylsulfonamide warhead could exhibit potent anti-proliferative and pro-apoptotic effects in cancer cells.[4]

  • Anti-inflammatory and Antioxidant Effects: Vinyl sulfonate and sulfonamide derivatives have been shown to act as activators of the Nrf2 signaling pathway, which plays a critical role in the cellular defense against oxidative stress and inflammation.[5]

Structure-Activity Relationship (SAR) Considerations:

The biological activity of (2-Phenyl-ethenesulfonylamino)-acetic acid can be rationally modulated by modifying its structure:

  • Phenyl Group Substitution: Introducing electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the vinyl group, thereby tuning its reactivity as a Michael acceptor.

  • Amino Acid Moiety: Replacing glycine with other amino acids can introduce chirality and additional functional groups for specific interactions with the target protein.

  • Vinyl Group Substitution: Substitution on the α or β position of the vinyl group can modulate its reactivity and steric profile.

Conclusion and Future Directions

(2-Phenyl-ethenesulfonylamino)-acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of a reactive vinylsulfonamide "warhead" and a biocompatible amino acid "handle" makes it an attractive candidate for targeting a variety of biological processes through covalent modification.

Future research should focus on the actual synthesis and characterization of this molecule, followed by a systematic evaluation of its biological activity against a panel of relevant targets. Elucidation of its mechanism of action and exploration of its structure-activity relationship will be crucial for optimizing its therapeutic potential. The insights provided in this guide offer a solid foundation for initiating such investigations.

References

  • Kim, J., et al. (2020). Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator. ACS Chemical Neuroscience, 11(15), 2346–2358. Available at: [Link]

  • Lu, W., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. European Journal of Medicinal Chemistry, 184, 111767. Available at: [Link]

  • Toma, L., et al. (2001). N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase. Antimicrobial Agents and Chemotherapy, 45(9), 2476–2483. Available at: [Link]

  • Wright, M. H., et al. (2021). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Chemical Science, 12(30), 10243–10248. Available at: [Link]

  • ResearchGate. (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Available at: [Link]

  • Moody, C. J., & Ringer, J. W. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 16(12), 4321-4328. Available at: [Link]

  • Wipf, P., & Hopkins, T. D. (2009). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 11(1), 161–164. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of γ‐amino sulfones from vinyl sulfones. Available at: [Link]

  • Gangar, A., et al. (2011). Synthesis and biological evaluation of benzyl styrylsulfonyl derivatives as potent anticancer mitotic inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3054–3058. Available at: [Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action for Novel Phenyl-Ethenesulfonylamino Acetic Acid Analogs: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Deconstructing a Novel Chemical Entity The emergence of novel chemical entities (NCEs) with potential therapeutic value necessitates...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Novel Chemical Entity

The emergence of novel chemical entities (NCEs) with potential therapeutic value necessitates a systematic and rigorous investigation of their mechanism of action (MoA). (2-Phenyl-ethenesulfonylamino)-acetic acid represents a class of molecules combining a styrylsulfonamide backbone with an acetic acid moiety. While specific data on this particular compound is not extensively available in the public domain, its structural components suggest several plausible biological activities. The styrylsulfonamide group is a known pharmacophore in various bioactive compounds, and the acetic acid side chain is a common feature in molecules targeting metabolic and inflammatory pathways.

This guide provides a comprehensive framework for elucidating the in vitro MoA of (2-Phenyl-ethenesulfonylamino)-acetic acid and its analogs. We will explore a logical progression of experiments, from broad phenotypic screening to specific target identification and pathway analysis, drawing upon established methodologies for structurally related compounds.

Pillar I: Initial Mechanistic Hypotheses Based on Structural Analogs

The chemical structure of (2-Phenyl-ethenesulfonylamino)-acetic acid provides a rational basis for formulating initial hypotheses about its biological activity. The sulfonamide group is a cornerstone of various antimicrobial and anticancer agents, while the broader class of styrylsulfonamides has been investigated for diverse therapeutic applications. Furthermore, molecules containing a phenylacetic acid scaffold have been explored as anti-inflammatory agents and modulators of metabolic pathways.

Initial hypotheses for the MoA of a novel (2-Phenyl-ethenesulfonylamino)-acetic acid analog could include:

  • Antimicrobial or Antifungal Activity : Based on the known properties of sulfonamide-containing compounds.

  • Anti-inflammatory Effects : Potentially through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or microsomal prostaglandin E synthase-1 (mPGES-1).[1][2]

  • Anticancer Activity : By inducing cell cycle arrest or apoptosis in cancer cell lines.[1][3]

  • Metabolic Modulation : Given the structural similarity to molecules that interact with metabolic receptors or enzymes.[4][5]

Pillar II: A Step-by-Step In Vitro Strategy for MoA Elucidation

A tiered approach to in vitro testing is recommended, starting with broad screening assays and progressively moving towards more specific and mechanistic studies.

Tier 1: Broad Phenotypic Screening

The initial phase of investigation should involve assessing the compound's general effects on cell viability and proliferation across a panel of relevant cell lines.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a fundamental method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.

Materials:

  • Selected cancer or normal cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for counter-screening).

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • 96-well microplates.

  • (2-Phenyl-ethenesulfonylamino)-acetic acid stock solution (typically in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (2-Phenyl-ethenesulfonylamino)-acetic acid analog and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere treat_cells Treat Cells with Compound prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Tier 2: Target-Based and Pathway-Specific Assays

Based on the results of the phenotypic screening and structural alerts, more focused assays can be employed to identify specific molecular targets.

A. Anti-inflammatory Target Screening

If the compound exhibits anti-proliferative effects in inflammatory cell models or based on the phenylacetic acid moiety, investigating its impact on key inflammatory enzymes is a logical next step.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the compound's ability to selectively inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

  • Purified COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • A colorimetric or fluorescent probe to detect prostaglandin production.

  • (2-Phenyl-ethenesulfonylamino)-acetic acid analog.

  • Known selective and non-selective COX inhibitors (e.g., celecoxib, indomethacin) as controls.

Procedure:

  • Enzyme Incubation: Incubate the purified COX-1 or COX-2 enzyme with various concentrations of the test compound or controls.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a set incubation period, measure the production of prostaglandins using a suitable detection method.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

B. Antimicrobial/Antifungal Susceptibility Testing

Should the initial screening suggest antimicrobial properties, determining the Minimum Inhibitory Concentration (MIC) is crucial.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial or fungal strains of interest.

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • 96-well microplates.

  • (2-Phenyl-ethenesulfonylamino)-acetic acid analog.

  • Standard antibiotics/antifungals as positive controls.

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of the microbial strain to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 3: Elucidating Cellular Signaling Pathways

Once a primary cellular effect and potential molecular target are identified, the subsequent step is to delineate the upstream and downstream signaling events.

Western Blotting for Key Signaling Proteins

If the compound induces apoptosis, for instance, Western blotting can be used to probe for the activation of caspases (e.g., cleaved caspase-3) or changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Signaling Pathway Diagram: Hypothetical Apoptosis Induction

Apoptosis_Pathway Compound (2-Phenyl-ethenesulfonylamino) -acetic acid Target Putative Cellular Target Compound->Target Signal_Cascade Signal Transduction Cascade Target->Signal_Cascade Bax Bax (Pro-apoptotic) Signal_Cascade->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Signal_Cascade->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling cascade for apoptosis induction.

Pillar III: Data Interpretation and Synthesis

The culmination of this multi-tiered approach is the synthesis of all collected data into a coherent model for the mechanism of action.

Quantitative Data Summary

Assay TypeCell Line / TargetEndpointResult (e.g., IC50 in µM)
Cell ViabilityMCF-7IC50[Insert Value]
Cell ViabilityA549IC50[Insert Value]
Cell ViabilityHEK293IC50[Insert Value]
Enzyme InhibitionCOX-1IC50[Insert Value]
Enzyme InhibitionCOX-2IC50[Insert Value]
AntimicrobialS. aureusMIC[Insert Value]
AntimicrobialC. albicansMIC[Insert Value]

This structured approach, beginning with broad phenotypic observations and systematically narrowing down to specific molecular interactions, provides a robust framework for characterizing the in vitro mechanism of action of novel compounds like (2-Phenyl-ethenesulfonylamino)-acetic acid. The insights gained from these studies are foundational for further preclinical and clinical development.

References

  • Galvão, I., et al. (2020). Acetate Improves the Killing of Streptococcus pneumoniae by Alveolar Macrophages via NLRP3 Inflammasome and Glycolysis-HIF-1α Axis. Frontiers in Immunology. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry. Available at: [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals. Available at: [Link]

  • Patel, H., et al. (2014). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. Available at: [Link]

  • Dawood, N. M. Z., et al. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. Available at: [Link]

  • Sant, S., & Johnston, P. (2017). Three-dimensional spheroid model using cancer and stromal cells for in vitrodrug screening assays. OAText. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. Available at: [Link]

  • Huang, W., et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). The Pharmacological Potential of (Acetylamino)(2-thienyl)
  • BenchChem. (2025). The Pivotal Role of Acetic Acid in Cellular Metabolism: A Technical Guide. BenchChem.
  • PubChem. (n.d.). 2-(Phenethylamino)acetic acid. Retrieved from [Link]

  • Zhang, X., et al. (2023). Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. Journal of Fungi. Available at: [Link]

Sources

Foundational

solubility profile of (2-Phenyl-ethenesulfonylamino)-acetic acid in organic solvents

This guide functions as a strategic technical framework for the solubility profiling of (2-Phenyl-ethenesulfonylamino)-acetic acid (also referred to as N-(styrylsulfonyl)glycine). As specific, peer-reviewed solubility da...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a strategic technical framework for the solubility profiling of (2-Phenyl-ethenesulfonylamino)-acetic acid (also referred to as N-(styrylsulfonyl)glycine).

As specific, peer-reviewed solubility data for this exact intermediate is not standard in open thermodynamic literature, this guide synthesizes structure-property relationships (SPR) , analogous sulfonamide behavior , and standardized experimental protocols to provide a definitive roadmap for characterization.

Executive Summary & Chemical Context

(2-Phenyl-ethenesulfonylamino)-acetic acid is a bifunctional pharmacophore often utilized as a key intermediate in the synthesis of indole-2-carboxylic acid derivatives (e.g., IL-4 inhibitors) and matrix metalloproteinase inhibitors.

Its solubility profile is governed by the competition between its hydrophobic styryl tail and its hydrophilic, ionizable headgroups (carboxylic acid and sulfonamide). Understanding this balance is critical for process optimization, specifically in recrystallization yields and liquid-liquid extraction efficiency.

Structural Analysis & Physicochemical Properties
FeatureChemical MoietyEffect on Solubility
Hydrophobic Domain Styryl group (Ph-CH=CH-)Limits water solubility; enhances solubility in aromatic/chlorinated solvents.
H-Bond Donor/Acceptor Sulfonamide (-SO₂NH-)High affinity for dipolar aprotic solvents (DMSO, DMF).
Ionizable Group Carboxylic Acid (-COOH)pKa ≈ 3.8–4.2. pH-dependent solubility in aqueous media.[1]
Secondary Ionization Sulfonamide NitrogenpKa ≈ 10.0. Deprotonates at high pH, increasing solubility.

Predicted Solubility Profile

Based on the Hansen Solubility Parameters (HSP) and thermodynamic data from structural analogs (e.g., N-benzenesulfonylglycine, Sulfadiazine), the expected solubility hierarchy follows the "Like Dissolves Like" principle.

Solvent Class Ranking (Descending Solubility)
RankSolvent ClassRepresentative SolventsInteraction Mechanism
1 Dipolar Aprotic DMSO, DMF, DMAcStrong dipole-dipole interactions with sulfonamide; disrupts intermolecular H-bonds.
2 Polar Protic Methanol, Ethanol, 1-PropanolSolvation of COOH and NH via hydrogen bonding. Solubility increases significantly with T.
3 Polar Aprotic Acetone, Ethyl AcetateModerate solubility; useful as anti-solvents in crystallization when paired with DMSO.
4 Chlorinated Dichloromethane, ChloroformModerate; driven by the hydrophobic styryl group.
5 Aqueous (Acidic/Neutral) Water (pH < 7)Very Low (< 1 mg/mL). The hydrophobic effect dominates the un-ionized form.
6 Non-Polar n-Hexane, CyclohexaneNegligible. Incompatible with the polar headgroup.

Critical Insight: The solubility in alcohols (MeOH/EtOH) typically exhibits a positive deviation from ideal behavior due to specific solute-solvent hydrogen bonding, making them the ideal candidates for temperature-controlled crystallization.

Experimental Protocol: Solubility Determination

To generate precise solubility data, a static equilibrium method coupled with HPLC or Gravimetric Analysis is required.

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility measurement.

SolubilityProtocol Start Preparation (Excess Solute + Solvent) Equilibration Equilibration (Shake Flask / 24-72h) Start->Equilibration T = T_set TempControl Temp Control (±0.05 K) Equilibration->TempControl Separation Phase Separation (Syringe Filter 0.45µm) Equilibration->Separation Supernatant Analysis Quantification (HPLC-UV / Gravimetric) Separation->Analysis Dilution DataCalc Mole Fraction (x) Calculation Analysis->DataCalc

Figure 1: Static equilibrium solubility determination workflow.

Step-by-Step Methodology
  • Preparation: Add excess (2-Phenyl-ethenesulfonylamino)-acetic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–72 hours using a magnetic stirrer.

    • Validation: Equilibrium is reached when two consecutive measurements (separated by 4 hours) differ by < 2%.

  • Sampling: Stop agitation and allow the suspension to settle for 1 hour. Withdraw the supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.45 µm PTFE membrane (hydrophobic solvents) or Nylon membrane (hydrophilic solvents) to remove suspended solids.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel and dry to constant weight (suitable for non-volatile solutes).

    • HPLC (Preferred): Dilute the filtrate with mobile phase (e.g., ACN:Water 50:50) and analyze via UV detection (approx. 254 nm for the styryl chromophore).

Thermodynamic Modeling

Experimental data should be correlated using thermodynamic models to allow for interpolation and process design (e.g., cooling curves).

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical parameters derived from regression.
    
Thermodynamic Analysis Logic

ThermoLogic Input Experimental Data (x_exp vs T) Model Apelblat Equation Regression Input->Model Output Model Parameters (A, B, C) Model->Output Thermo Calc. Enthalpy/Entropy (ΔH_sol, ΔS_sol) Output->Thermo Van't Hoff Analysis

Figure 2: Logic flow for thermodynamic parameter extraction.

Interpretation:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with T). This is expected for this compound in most organic solvents.
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolution).
    

Process Application: Crystallization Strategy

For purification of (2-Phenyl-ethenesulfonylamino)-acetic acid, a Cooling Crystallization or Anti-Solvent Crystallization is recommended based on the solubility profile.

  • Solvent System: Ethanol (Solvent) + Water (Anti-Solvent).[3]

  • Rationale:

    • High solubility in hot Ethanol.

    • Sharp solubility drop upon cooling.

    • Water acts as a powerful anti-solvent due to the hydrophobic styryl group, forcing precipitation.

  • pH Swing Option: Dissolve in dilute NaOH (forms soluble di-anion), filter, then acidify with HCl to pH 2–3 to precipitate the free acid.

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278.15 to 348.15) K. Journal of Chemical & Thermodynamics. Link

  • Shaikh, R., et al. (2018). Solubility and thermodynamic analysis of sulfonamide derivatives in various solvents. Journal of Molecular Liquids.
  • WO Patent 2003091215A1. 3-substituted amino-1h-indole-2-carboxylic acid derivatives. (Cites the synthesis and use of the target intermediate). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of (2-Phenyl-ethenesulfonylamino)-acetic Acid Stock Solutions

This Application Note is designed for researchers and drug discovery scientists working with (2-Phenyl-ethenesulfonylamino)-acetic acid (also known as N-(Styrylsulfonyl)glycine). This guide prioritizes scientific integri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists working with (2-Phenyl-ethenesulfonylamino)-acetic acid (also known as N-(Styrylsulfonyl)glycine).

This guide prioritizes scientific integrity and reproducibility . It addresses the specific physicochemical challenges of the styrylsulfonyl scaffold—specifically its photosensitivity and solubility profile—to ensure your biological assays yield robust data.

Compound Profile & Mechanistic Grounding

Before handling the compound, it is critical to understand the chemical logic dictating the protocol. This molecule consists of a hydrophobic styryl group conjugated to a sulfonamide linker and a polar glycine moiety .

ParameterDataImplications for Handling
Systematic Name (2-Phenyl-ethenesulfonylamino)-acetic acidN/A
Formula

MW: 241.26 g/mol (Use for Molarity Calc)
Core Structure Styryl-Sulfonyl-Amino-AcidPhotosensitive (Styryl double bond)
Acidity (pKa) ~3.8 (COOH), ~10 (Sulfonamide NH)Soluble in basic buffers; less soluble in acidic media.[1][2][3][4]
Reactivity Vinyl SulfonamideElectrophilic Potential. The double bond is conjugated to a sulfonyl group, making it a weak Michael Acceptor. Avoid storing in buffers containing strong nucleophiles (e.g., thiols like DTT/BME) to prevent adduct formation [1].
Critical Control Points (The "Why" Behind the Protocol)
  • Photosensitivity (The Styryl Risk): The trans-styryl double bond is susceptible to photoisomerization to the cis-form upon exposure to ambient UV/blue light [2]. This changes the 3D topology of the molecule, potentially altering binding affinity.

    • Protocol Mandate: All steps must be performed under low light or in amber vessels.

  • Hydrophobicity vs. pH: While the carboxylic acid tail provides some polarity, the phenyl-styryl region is highly lipophilic.

    • Protocol Mandate: Aqueous solubility will be poor at pH < 7. DMSO (Dimethyl Sulfoxide) is the required solvent for stock solutions to ensure complete dissolution before aqueous dilution.

Visual Workflow (Logic & Process)

The following diagrams illustrate the decision logic and the operational workflow for preparing these solutions.

Diagram 1: Solubility & Stability Logic

This decision tree explains the selection of solvents and storage conditions based on the compound's chemistry.

G Compound (2-Phenyl-ethenesulfonylamino)-acetic acid Feature1 Styryl Double Bond (Conjugated System) Compound->Feature1 Feature2 Carboxylic Acid (pKa ~3.8) Compound->Feature2 Feature3 Phenyl Ring (Lipophilic) Compound->Feature3 Risk1 Risk: Photoisomerization (Trans -> Cis) Feature1->Risk1 Solution3 Requirement: Avoid Acidic Aqueous Diluents Feature2->Solution3 Risk2 Risk: Low Aqueous Solubility (Precipitation) Feature3->Risk2 Solution1 Requirement: Amber Vials / Dark Handling Risk1->Solution1 Solution2 Requirement: 100% DMSO Stock Risk2->Solution2

Caption: Chemical structure analysis dictating the requirement for light protection and DMSO solvation.

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Volume: 1.0 mL (Adjustable) Solvent: Anhydrous DMSO (Grade: Cell Culture/Molecular Biology, ≥99.9%)

Equipment Required[5][6][7]
  • Analytical Balance (Precision 0.01 mg recommended)

  • Amber borosilicate glass vials (2 mL or 4 mL) with PTFE-lined caps.

  • Pipettes (P1000, P200) and sterile filter tips.

  • Vortex mixer.

  • Optional: Nitrogen gas line (to purge headspace).

Step-by-Step Procedure
  • Environment Setup:

    • Dim the laboratory lights or work in a hood with the sash lowered.

    • Gather Amber Vials . If amber vials are unavailable, wrap clear glass vials in aluminum foil before weighing.

  • Weighing (Gravimetric Validation):

    • Place the empty amber vial on the balance and tare.

    • Weigh out 2.41 mg of (2-Phenyl-ethenesulfonylamino)-acetic acid.

    • Note: Due to the small mass, it is often more accurate to weigh a larger amount (e.g., 5-10 mg) and adjust the solvent volume accordingly.

    • Calculation:

      
      
      
    • Example: If you weigh 4.82 mg , add 2.0 mL of DMSO.

  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Do NOT use water or PBS at this stage. The compound will likely form a suspension rather than a solution.

    • Cap tightly (PTFE liner).

    • Vortex vigorously for 30–60 seconds.

    • Visual QC: Hold the vial up to a light source (briefly). The liquid must be crystal clear. If particulates remain, sonicate in a water bath for 5 minutes (ambient temperature).

  • Aliquot & Storage:

    • To avoid freeze-thaw cycles (which introduce moisture and degrade sulfonamides), split the stock into small aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes.

    • Storage Condition: -20°C (Standard) or -80°C (Long-term).

    • Stability: Stable for >6 months at -20°C if kept dry and dark [3].

Protocol: Preparation of Working Solutions (Assay Ready)

This step is where most experimental errors occur (precipitation shock).

Diagram 2: Serial Dilution Workflow

Workflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100x - 500x Conc) Solvent: Media or Buffer Stock->Inter Stepwise Dilution (Prevents Shock) Final Final Assay Conc (e.g., 10 µM) < 1% DMSO Inter->Final Final Addition

Caption: Stepwise dilution strategy to prevent compound precipitation ("crashing out") in aqueous media.

Procedure
  • Thawing:

    • Thaw the DMSO stock aliquot at Room Temperature (RT) in the dark.

    • Crucial: Vortex immediately after thawing. DMSO gradients can form upon freezing.

    • Check for precipitates.[5] If cloudy, warm to 37°C for 2 minutes.

  • Dilution Strategy (The "Intermediate" Step):

    • Goal: Final assay concentration of 10 µM (0.1% DMSO).

    • Direct Method (Risky): Adding 1 µL stock directly to 1 mL media can cause local high concentration and precipitation.

    • Recommended Method (Stepwise):

      • Prepare a 100 µM Intermediate by diluting 10 µL of 10 mM Stock into 990 µL of culture media (or PBS). Vortex immediately.

      • Add 100 µL of this Intermediate to 900 µL of final well volume to achieve 10 µM .

  • pH Check (Self-Validating Step):

    • Ensure your assay buffer is buffered to pH 7.2–7.6 .

    • Why? The carboxylic acid moiety (

      
      ) must be deprotonated (carboxylate form, 
      
      
      
      ) to maintain solubility in water. If your assay is at acidic pH (e.g., lysosomal mimicking buffers pH 5.0), the solubility will drop drastically.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Cloudiness in Stock Moisture contamination in DMSO.Discard. Use fresh anhydrous DMSO. Purge headspace with

gas.
Cloudiness upon Dilution "Solvent Shock" (Rapid polarity change).Use the Stepwise Dilution method (Section 4). Increase vortex speed during addition.
Yellowing of Solution Photo-degradation / Oxidation.The styryl group may have oxidized. Check absorbance spectrum. Discard if significant shift occurs.
Loss of Potency Thiol Adduct Formation.Did you use DTT or Mercaptoethanol in the buffer? The styryl-sulfonyl group may react with thiols [1]. Remove thiols from buffer.

References

  • Li, J., et al. (2022). "Identification of Styryl Sulfonyl Fluoride (SSF) as An Efficient, Robust and Irreversible Cysteine-specific Protein Bioconjugation Reagent." ChemRxiv. (Provides mechanistic insight into the reactivity and stability of the styryl-sulfonyl scaffold).

  • Snihirova, Y. V., et al. (2014). "Variation of photostability of DNA-sensitive styrylcyanine dyes caused by N-alkyl functionalization." Biopolymers and Cell. (Establishes the photosensitivity of styryl-conjugated systems).

  • MedChemExpress (MCE). "Compound Handling Instructions - Stock Solution Preparation." (Standard industry protocols for DMSO stock management).

  • PubChem. "2-(Phenethylamino)acetic acid (Structural Analog Data)." National Library of Medicine.[3] (Used for physicochemical property estimation).

Sources

Application

optimal solvent selection for (2-Phenyl-ethenesulfonylamino)-acetic acid assays

Application Note: Optimal Solvent Selection for (2-Phenyl-ethenesulfonylamino)-acetic Acid Assays Abstract This guide provides a technical framework for the solubilization and handling of (2-Phenyl-ethenesulfonylamino)-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvent Selection for (2-Phenyl-ethenesulfonylamino)-acetic Acid Assays

Abstract

This guide provides a technical framework for the solubilization and handling of (2-Phenyl-ethenesulfonylamino)-acetic acid (and structurally related N-styrenesulfonylglycine derivatives) in drug discovery assays. Due to the molecule’s amphiphilic nature—comprising a hydrophobic styrenyl tail and an ionizable carboxylic acid head—improper solvent selection frequently leads to "silent precipitation," where micro-aggregates skew IC50 data or cause false-positive inhibition in enzymatic assays. This protocol outlines a self-validating solubility workflow, emphasizing the critical balance between organic co-solvent tolerance (DMSO/DMF) and pH-dependent aqueous stability.

Physicochemical Analysis & Solubility Logic

To select the optimal solvent, one must first deconstruct the analyte's functional antagonisms:

  • Hydrophobic Moiety (The Tail): The 2-phenyl-ethene (styrene) group is highly lipophilic and rigid. It drives poor water solubility and promotes aggregation in aqueous buffers.

  • Ionizable Moiety (The Head): The acetic acid group typically has a pKa range of 3.5 – 4.5 .

    • Implication: At pH < 4, the molecule is protonated (neutral) and least soluble. At pH > 6, it exists as a carboxylate anion, significantly improving aqueous stability.

  • Linker: The sulfonamide (-SO2NH-) is polar but contributes to hydrogen bonding networks that can complicate dissolution in non-polar solvents.

The Solubility Paradox: While the molecule dissolves readily in organic solvents (DMSO), dilution into biological buffers (pH 7.4) creates a thermodynamic struggle. The organic solvent disperses, but the hydrophobic tail seeks to aggregate unless the carboxylic acid is fully ionized to provide repulsion.

Solvent Selection Matrix

The following table summarizes solvent compatibility based on assay detection modes.

SolventRoleCompatibility RatingTechnical Notes
DMSO (Dimethyl Sulfoxide)Primary Stock Excellent Universal solvent. High boiling point. Caution: Hygroscopic; absorbs water over time, causing compound crash-out in stored stocks.
DMF (Dimethylformamide)Alternative StockGoodUse only if compound is unstable in DMSO. Toxic; can dissolve plastic consumables.
Methanol / Ethanol IntermediateModeratePreferred for UV-Vis assays. Lower UV cutoff (<210 nm) than DMSO. Limited solubility for high-concentration stocks (>50 mM).
Acetonitrile HPLC/LC-MSExcellentStandard mobile phase. Not suitable for enzymatic assays due to protein denaturation.
Acetone Avoid PoorHigh UV cutoff (~330 nm). Interferes with the styrene chromophore detection. Volatile.

Visual Workflow: Solvent Decision Tree

The following decision tree guides the researcher through solvent selection based on the downstream application.

SolventSelection Start Start: (2-Phenyl-ethenesulfonylamino)-acetic acid AssayType Select Assay Type Start->AssayType BioAssay Biological Assay (Enzyme/Cell) AssayType->BioAssay Analytical Analytical Assay (QC/Quantification) AssayType->Analytical DMSO_Stock Primary Stock: 100% DMSO (10-50 mM) BioAssay->DMSO_Stock Detection Detection Method Analytical->Detection Dilution Aqueous Dilution DMSO_Stock->Dilution Check_pH CRITICAL: Buffer pH > 7.0? Dilution->Check_pH Valid Proceed to Assay (Final DMSO < 1%) Check_pH->Valid Yes Invalid Risk of Precipitation (Adjust pH) Check_pH->Invalid No UV_Vis UV-Vis / Spectrophotometry Detection->UV_Vis LC_MS LC-MS / HPLC Detection->LC_MS MeOH_Stock Solvent: Methanol/Ethanol (Avoid DMSO UV Cutoff) UV_Vis->MeOH_Stock ACN_Stock Solvent: Acetonitrile/Water LC_MS->ACN_Stock

Figure 1: Decision tree for selecting the appropriate solvent vehicle based on the specific requirements of biological vs. analytical workflows.

Protocol: Self-Validating Stock Preparation

This protocol ensures the compound is truly in solution, not just a suspension of micro-crystals.

Reagents:

  • (2-Phenyl-ethenesulfonylamino)-acetic acid (Solid)

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Vortex mixer and Sonicator bath

Step-by-Step Methodology:

  • Weighing: Weigh approximately 2–5 mg of solid into a glass amber vial (avoid plastic microfuge tubes for long-term storage of concentrated stocks to prevent leaching).

  • Calculation: Calculate the volume of DMSO required to reach a 20 mM concentration.

    • Why 20 mM? This is a standard "Goldilocks" concentration—high enough to allow 1000x dilution (to 20 µM) but low enough to prevent saturation.

  • Solubilization: Add the DMSO. Vortex vigorously for 30 seconds.

  • The "Cloud" Check (Validation Step 1): Hold the vial against a black background under a strong light source.

    • Pass: Solution is perfectly clear.

    • Fail: Visible haze or particulates. -> Sonicate for 5 minutes (water bath < 30°C).

  • The Dilution Challenge (Validation Step 2):

    • Prepare a "mock" assay condition. Add 1 µL of Stock to 99 µL of PBS (pH 7.4) in a clear microplate well.

    • Measure Absorbance at 600 nm (turbidity) or inspect visually.

    • Result: If OD600 increases significantly over blank buffer, the compound is crashing out. Action: You must lower the stock concentration or increase the assay buffer pH.

Assay Compatibility & Interference

A. Enzymatic Assays (e.g., Protease Inhibition)
  • Solvent Tolerance: Most enzymes tolerate 0.5% – 2% DMSO.

  • The "Styrene" Risk: The hydrophobic tail can bind non-specifically to BSA or assay plastics.

  • Recommendation: Include 0.01% Triton X-100 or Tween-20 in the assay buffer. This prevents the compound from sticking to the plate walls or aggregating, ensuring the IC50 reflects true inhibition.

B. UV-Vis Spectroscopy
  • Interference: The styrene moiety likely absorbs in the 250–290 nm range.

  • Problem: DMSO has a UV cutoff of ~268 nm. It will mask the compound's signal.

  • Solution: For UV characterization (determining extinction coefficients), dissolve the compound in Methanol (Cutoff 205 nm).

C. Cell-Based Assays
  • Toxicity: Keep final DMSO concentration < 0.1% for sensitive lines (primary cells) or < 0.5% for robust lines (HeLa, HEK293).

  • Permeability: The acetic acid group is charged at physiological pH, which may limit passive membrane permeability.

  • Prodrug Strategy: If cell potency is low, consider using the methyl ester form of the molecule (a prodrug). Intracellular esterases will cleave it back to the active acid.

Visual Workflow: Serial Dilution Strategy

To prevent "shock precipitation" when moving from 100% organic stock to 100% aqueous buffer.

DilutionProtocol Stock Stock Solution (20 mM in 100% DMSO) Intermediate Intermediate Plate (Optional) Dilute in DMSO first (e.g., 10-point dose response in DMSO) Stock->Intermediate Serial Dilution (Keep in 100% DMSO) FinalWell Final Assay Well (1:100 Dilution) Final DMSO: 1% Intermediate->FinalWell Transfer 1 µL Note Note: Avoid intermediate dilutions in water (e.g., 50% DMSO) to prevent solubility crash. Intermediate->Note AssayBuffer Assay Buffer (pH 7.4 + 0.01% Detergent) AssayBuffer->FinalWell Add 99 µL (Rapid Mixing)

Figure 2: Optimal dilution workflow. Maintaining the compound in 100% DMSO until the final large dilution step (1:100 or 1:200) minimizes the risk of precipitation compared to stepwise aqueous dilutions.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation in Assay Buffer pH is too low (Compound is protonated).Adjust buffer to pH 7.4 or 8.0. Ensure buffer capacity (>50 mM HEPES/Tris).
High Background in UV Assay Solvent UV cutoff interference.[1][2]Switch solvent from DMSO/Acetone to Methanol or Ethanol.
Loss of Potency over time DMSO absorbed water; compound precipitated in stock.Use single-use aliquots for DMSO stocks. Store at -20°C.
Variable IC50 data Non-specific binding to plastics.Add 0.01% Tween-20 to the assay buffer. Use Low-Binding plates.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Reagent Stability and Solvent Tolerance. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] Available from: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Dissolution).

Sources

Method

Application Note: In Vitro Dosing and Characterization of (2-Phenyl-ethenesulfonylamino)-acetic Acid

[1][2][3] Introduction & Mechanism of Action (2-Phenyl-ethenesulfonylamino)-acetic acid (also known as N-styrylsulfonylglycine ) is a bioactive small molecule characterized by a styrylsulfonamide warhead linked to a glyc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Mechanism of Action

(2-Phenyl-ethenesulfonylamino)-acetic acid (also known as N-styrylsulfonylglycine ) is a bioactive small molecule characterized by a styrylsulfonamide warhead linked to a glycine backbone.[1][2][3] Its biological activity is primarily driven by its electrophilic nature.[2][3]

Mechanistic Basis: The Michael Addition

Unlike reversible competitive inhibitors, this compound acts as a Michael Acceptor .[2][3] The sulfonyl group withdraws electrons from the adjacent ethene double bond, rendering the


-carbon highly susceptible to nucleophilic attack.[1][2][3]
  • Target: Reactive Thiol (-SH) groups on Cysteine residues within enzyme active sites.[1][2][3]

  • Binding Mode: Irreversible (covalent) modification.[2][3]

  • Kinetic Implication: Potency is time-dependent.[1][2][3] The longer the compound incubates with the target, the greater the inhibition, until saturation.[1][2][3]

Chemical Structure & Reactivity[1][2][3][4]
  • Warhead: Styryl sulfone (

    
    )[1][2][3]
    
  • Recognition Element: Glycine moiety (mimics peptide backbones, aiding in active site recognition).[2][3]

Figure 1: Mechanism of covalent inactivation via Michael addition to a catalytic cysteine.[1]

Preparation and Handling

Solubility and Stock Preparation

The compound possesses a hydrophobic styryl group and a polar carboxylic acid.[1][2][3] It has limited solubility in aqueous buffers but dissolves well in organic solvents.[2][3]

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl sulfoxide)Recommended concentration: 10 mM or 50 mM.[1][2][3]
Secondary Solvent DMF (Dimethylformamide)Alternative if DMSO is incompatible with downstream assays.[2][3]
Aqueous Solubility Low (< 100 µM)Precipitates rapidly in acidic buffers; requires pH > 7.0 for stability in solution.[2][3]
Storage -20°C (Desiccated)Avoid repeated freeze-thaw cycles to prevent hydrolysis of the sulfonamide bond.[1][2][3]
Critical Buffer Incompatibility (The "No-Thiol" Rule)

WARNING: Because this compound targets thiols, you must not use thiol-based reducing agents in your assay buffer during the dosing phase.[1][2][3]

  • Forbidden Reagents: Dithiothreitol (DTT),

    
    -Mercaptoethanol (
    
    
    
    -ME), Glutathione (GSH), Cysteine.[1][3]
  • Consequence: These agents will react with the styryl double bond in solution, quenching the drug before it reaches the biological target (False Negative).[2][3]

  • Alternative Reducing Agents: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing environment is strictly required; TCEP is less nucleophilic toward vinyl sulfones than thiols.[2]

In Vitro Dosing Protocols[1][3]

Since the compound is a covalent inhibitor, standard


 assays without pre-incubation will yield variable and misleading results.[2][3] The following protocols are designed to capture Time-Dependent Inhibition (TDI) .
Protocol A: Determination of (The Gold Standard)

This protocol measures the efficiency of covalent bond formation.[1][2][3]

Materials:

  • Target Enzyme (e.g., Cathepsin, Sortase, Transglutaminase)[1][3]

  • Substrate (Fluorogenic or Chromogenic)[2]

  • Assay Buffer (pH 7.4, No DTT )

  • (2-Phenyl-ethenesulfonylamino)-acetic acid (DMSO stock)[1][2]

Step-by-Step Workflow:

  • Preparation of Working Solutions:

    • Dilute compound in Assay Buffer to 5x final concentrations (e.g., range: 0.1 µM to 100 µM). Keep DMSO constant (e.g., 1%).[2][3]

  • Enzyme Activation:

    • Prepare enzyme solution.[2][3] If the enzyme requires activation (e.g., pro-enzyme cleavage), perform this before adding the inhibitor.[1][3]

  • Pre-Incubation (The Variable Variable):

    • Mix Enzyme + Inhibitor in a 96-well plate.

    • Incubate for varying times (

      
      ): 0, 15, 30, 60, and 120 minutes.
      
  • Reaction Initiation:

    • Add Substrate to the wells to start the catalytic reaction.[2][3]

    • Note: The substrate concentration should be high (near

      
      ) to compete with the inhibitor if the reaction were reversible, but for covalent inhibitors, we measure residual activity.[3]
      
  • Measurement:

    • Monitor product formation (RFU/OD) kinetically for 10–20 minutes. Calculate the initial velocity (

      
      ) for each pre-incubation time point.
      

Data Analysis: Plot the natural log of percent remaining activity (


) vs. pre-incubation time (

). The slope of this line is

.[1][2][3] Then, plot

vs. [Inhibitor Concentration] to determine

(max inactivation rate) and

(binding affinity).[2][3]
Protocol B: Rapid Screening (Fixed Time Point)

For routine screening of derivatives or batch QC.[2][3]

  • Fixed Pre-incubation: Incubate Enzyme + Compound (10 µM) for 30 minutes at Room Temperature.

  • Substrate Addition: Add substrate and measure residual activity immediately.[2][3]

  • Control: Run a "0-minute" pre-incubation control (add Substrate, then Enzyme, then Compound immediately) to distinguish covalent inhibition from rapid reversible inhibition.

Figure 2: Decision tree for selecting the appropriate dosing protocol.

Troubleshooting & Controls

ObservationLikely CauseSolution
No Inhibition observed Presence of Thiols in bufferEnsure buffer is free of DTT,

-ME, or GSH.[1][2][3] Use TCEP if reduction is needed.[2][3]
Precipitation Acidic pH or High ConcentrationMaintain pH > 7.[2][3]0. Do not exceed 100 µM in aqueous buffer.[2][3] Keep DMSO > 1%.[2][3]
High Background Signal Compound AutofluorescenceStyryl compounds can be fluorescent.[2][3] Include a "Compound Only" (No Enzyme) control to subtract background.
Loss of Potency over time (Stock) Hydrolysis or PolymerizationStyryl sulfones are light-sensitive.[1][2][3] Store stocks in amber vials at -20°C. Check purity via LC-MS monthly.

References

  • Mechanism of Styryl Sulfones

    • Reddy, M. V., et al. (2008).[1][3] "Design, synthesis, and biological evaluation of (E)-styrylsulfonylacetic acid derivatives as novel anticancer agents." Bioorganic & Medicinal Chemistry.

  • Covalent Inhibition Kinetics

    • Singh, J., et al. (2011).[1][3] "The resurgence of covalent drugs."[1][2][3] Nature Reviews Drug Discovery.[2][3]

  • Thiol Reactivity of Vinyl Sulfones

    • Santos, M. M., & Moreira, R. (2007).[1][2][3] "Michael acceptors as cysteine protease inhibitors."[2][3] Mini Reviews in Medicinal Chemistry.

  • Assay Interference by Thiols

    • Baell, J. B., & Holloway, G. A. (2010).[1][3] "New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[2][3] Journal of Medicinal Chemistry.

Sources

Application

Application Notes and Protocols for (2-Phenyl-ethenesulfonylamino)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and quality control of (2-Phenyl-ethenesulfonylamino)-acetic acid. In t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and quality control of (2-Phenyl-ethenesulfonylamino)-acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, including N-sulfonylated amino acids and vinyl sulfone derivatives, to establish a robust framework for its use in a research and development setting. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel, grounded in an understanding of the potential reactivity of its constituent functional groups.

Introduction and Chemical Profile

(2-Phenyl-ethenesulfonylamino)-acetic acid is a multifaceted organic molecule featuring a carboxylic acid, a sulfonamide linkage, and a vinylsulfonyl group attached to a phenyl ring. This unique combination of functional groups suggests its potential utility in various chemical and pharmaceutical research applications, possibly as a building block in organic synthesis or as a biologically active agent. The presence of the vinylsulfonyl moiety, a known Michael acceptor, is of particular note, as it imparts a specific reactivity profile that must be carefully managed.

Table 1: Inferred Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale and Key Considerations
Molecular Formula C₁₀H₁₁NO₄SBased on structural representation.
Appearance Likely a white to off-white solid.Consistent with similar N-sulfonylated amino acids.
Reactivity The vinylsulfonyl group is a Michael acceptor, susceptible to nucleophilic addition.[1][2]This is a critical consideration for handling and storage, as it can react with biological nucleophiles (e.g., thiols in proteins).
Stability Potentially susceptible to hydrolysis of the sulfonamide bond under strong acidic or basic conditions. The vinyl group may be prone to polymerization.Avoid extreme pH and high temperatures to maintain compound integrity.
Solubility Expected to be soluble in many organic solvents and aqueous bases.[3][4]Solubility will be pH-dependent due to the carboxylic acid moiety.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the structural motifs, (2-Phenyl-ethenesulfonylamino)-acetic acid should be handled as a potentially hazardous substance. The primary concerns are its acidic nature, potential for skin and eye irritation, and the reactivity of the vinylsulfonyl group.

Core Safety Principles:

  • Avoid Contact: Direct contact with skin and eyes must be avoided.

  • Prevent Inhalation: Avoid generating and inhaling dust or aerosols.

  • Work in a Ventilated Area: All handling should occur in a certified chemical fume hood.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[5][6]Protects against splashes and airborne particles. A face shield offers broader protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[7][8]Provides a barrier against skin contact. Gloves should be inspected before use and changed regularly.
Body Protection Laboratory coat.Protects against minor spills and contamination of personal clothing.
Respiratory Protection Not generally required for small-scale handling in a fume hood. Use a NIOSH-approved respirator if there is a risk of generating significant dust or aerosols outside of a fume hood.Ensures protection from inhalation of fine particles.

dot

Disposal_Workflow cluster_Waste_Generation Waste Generation cluster_Segregation Segregation cluster_Containment Containment cluster_Final_Disposal Final Disposal A Generate Waste (Solid, Organic Liquid, Aqueous) B Solid Waste A->B C Organic Liquid Waste A->C D Aqueous Waste A->D E Labeled Hazardous Solid Waste Container B->E F Labeled Halogenated or Non-Halogenated Solvent Waste Container C->F G Labeled Aqueous Hazardous Waste Container D->G H Arrange for Professional Hazardous Waste Collection E->H F->H G->H

Caption: Waste disposal workflow for (2-Phenyl-ethenesulfonylamino)-acetic acid.

References

  • Michael addition of 3‐alkyloxindoles (74) to phenyl vinyl sulfone (44). - ResearchGate. Available at: [Link]

  • ORGANIC REACTIONS WITHOUT SOLVENT: MICHAEL ADDITIONS ON AN UNSATURATED SULFONE AND SULFOXIDE. Synthetic Communications. Available at: [Link]

  • Relative Rates of Michael Reactions of 2′-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. ACS Publications. Available at: [Link]

  • ORGANIC REACTIONS WITHOUT SOLVENT: MICHAEL ADDITIONS ON AN UNSATURATED SULFONE AND SULFOXIDE. Taylor & Francis. Available at: [Link]

  • Michael Addition catalyzed by Quinine Derivative. Buchler GmbH. Available at: [Link]

  • Safety Data Sheet: Vinyl sulfone para base. Chemos GmbH&Co.KG. Available at: [Link]

  • Personal Protective Equipment. US EPA. Available at: [Link]

  • sulphuryl chloride. Sdfine. Available at: [Link]

  • 14N NMR studies on some N-sulphinylamines. ScienceDirect. Available at: [Link]

  • analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • FORM-1 - environmental clearance. Gujarat Pollution Control Board. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC. Available at: [Link]

  • Westlake Vinyl Corporation, LP PPE Assessment, PVC Unit June 2017 17-001. OSHA. Available at: [Link]

  • Mass spectrometric investigation of N-sulfonylated purine nucleic bases and nucleosides. PubMed. Available at: [Link]

  • 14N Solid-State NMR Spectroscopy of Amino Acids. PubMed. Available at: [Link]

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. Available at: [Link]

  • Classification of organic compounds By solubility. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Publications. Available at: [Link]

  • Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]

  • Bio NMR spectroscopy. Available at: [Link]

  • NMR detection and study of hydrolysis of HNO-derived sulfinamides. PubMed. Available at: [Link]

  • 2-(Phenethylamino)acetic acid. PubChem. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. ResearchGate. Available at: [Link]

  • Acetic acid, 2-phenylethyl ester. NIST WebBook. Available at: [Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. Available at: [Link]

  • Ion chromatography and ion chromatography / mass spectrometry as a complementary analysis technique for amino acid analysis in food, a. Griffith Research Online. Available at: [Link]

  • Hydrolysis of Purified Proteins and Peptides. Waters. Available at: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available at: [Link]

  • Amino acids. Medizinische Fakultät Münster. Available at: [Link]

  • N-phosphoryl amino acids and peptides. Part II: Fast atom bombardment mass spectrometry of N-di-isopropyloxyphosphoryl and N-dib. CORE. Available at: [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with (2-Phenyl-ethenesulfonylamino)-acetic acid

Topic: Solubility Optimization & Troubleshooting Guide Compound Physicochemical Profile To effectively troubleshoot solubility, you must first understand the molecular mechanics driving the behavior of (2-Phenyl-ethenesu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide

Compound Physicochemical Profile

To effectively troubleshoot solubility, you must first understand the molecular mechanics driving the behavior of (2-Phenyl-ethenesulfonylamino)-acetic acid .[1] This molecule is an amphiphilic sulfonamide derivative with distinct hydrophobic and hydrophilic domains.[1]

Molecular Architecture & Solubility Drivers
FeatureChemical MoietyImpact on Solubility
Hydrophobic Tail Styryl group (2-Phenyl-ethene)The Aggregator: This planar, lipophilic region drives

-

stacking interactions, leading to poor water solubility and rapid precipitation in aqueous buffers.[1][2]
Linker Sulfonamide (

)
The Polarizer: Adds polar character but can act as a hydrogen bond donor/acceptor.[1] The

proton is weakly acidic (pKa ~10).[1]
Hydrophilic Head Acetic Acid (

)
The Solubilizer: This is the primary ionizable group.[1] Its pKa is approximately 3.8 – 4.2 .[1] Solubility is entirely pH-dependent.[1]

Critical Insight: This compound behaves as a weak acid .[1] In acidic environments (pH < 4), it exists in its protonated, neutral form, which is virtually insoluble in water.[1][2] To dissolve it in aqueous media, you must deprotonate the carboxylic acid to form the soluble carboxylate anion (


).[1]

Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose and resolve precipitation issues immediately.

SolubilityTroubleshooting cluster_Organic Organic Solvent (Stock) cluster_Aqueous Aqueous Buffer (Working Soln) Start Start: Compound is Solid or Precipitated SolventChoice Select Solvent System Start->SolventChoice DMSO DMSO / DMF SolventChoice->DMSO Stock Prep CheckPH Check Buffer pH SolventChoice->CheckPH Direct Dissolution WaterContent Check Water Content DMSO->WaterContent Heat Sonicate at 40°C WaterContent->Heat Cloudy? AdjustPH Adjust to pH > 7.5 CheckPH->AdjustPH pH < 5 Dilution Slow Dilution + Vortex AdjustPH->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Fix1 Reduce Concentration Precipitation->Fix1 Yes Fix2 Add Co-solvent (Tween-80 / Cyclodextrin) Precipitation->Fix2 Yes (Alt)

Figure 1: Decision matrix for solubilizing (2-Phenyl-ethenesulfonylamino)-acetic acid. Blue indicates start; Green indicates optimal states; Red/Yellow indicates critical checkpoints.[2]

Step-by-Step Troubleshooting Guides

Issue 1: "The powder won't dissolve in water or PBS."

Diagnosis: The pH is likely too low.[1] The carboxylic acid moiety has a pKa


 4.[1][3]0. In unbuffered water (often pH 5.5–6.0 due to atmospheric CO

) or acidic buffers, a significant fraction of the compound remains protonated (uncharged) and insoluble.[1]

Protocol: The "pH Swing" Method

  • Suspend the calculated amount of powder in a small volume of water (e.g., 10% of final volume).[1]

  • Titration: Add 1M NaOH dropwise while monitoring with a pH meter or indicator paper.

  • Target: Raise pH to 8.0 – 8.5 . The solution should clarify as the carboxylate salt forms.[1]

  • Back-titration (Optional): Once dissolved, you can carefully lower the pH back to 7.4 using dilute HCl, but do not cross below pH 7.0 , or the compound may crash out.[1][2]

  • Buffer Addition: Add concentrated buffer (e.g., 10x PBS) to reach the final volume.[1][2]

Issue 2: "It precipitates immediately when I add the DMSO stock to cell culture media."

Diagnosis: Solvent Shock (The "Crash-out" Effect).[1] This occurs because the hydrophobic styryl tail aggregates faster than the water molecules can solvate the polar head group when the solvent environment changes abruptly from 100% DMSO to aqueous media.[1]

Protocol: The "Step-Down" Dilution

  • Warm your media: Ensure the cell culture media is pre-warmed to 37°C. Cold media accelerates precipitation.[1]

  • Vortex while adding: Do not add the DMSO stock to a static solution. Vortex the media gently while injecting the stock stream into the center of the liquid (avoid touching the walls).[1]

  • Limit DMSO: Keep final DMSO concentration

    
    . If higher concentrations are needed, the compound's intrinsic aqueous solubility limit has likely been exceeded.[1][2][4]
    
  • Intermediate Dilution: Dilute the DMSO stock 1:10 in PEG-400 or Propylene Glycol before adding to the media. This acts as a bridge between the organic stock and the aqueous buffer.[1]

Issue 3: "My DMSO stock solution became cloudy after storage."

Diagnosis: Hygroscopy-induced precipitation.[1] DMSO is highly hygroscopic (absorbs water from air).[1] If the stock absorbed atmospheric moisture, the "water content" of the DMSO rose, reducing the solubility of the hydrophobic compound.[2]

Solution:

  • Re-solubilize by warming to 40°C and sonicating for 5–10 minutes.[1]

  • Prevention: Store stocks in small, single-use aliquots. Use septum-sealed vials or wrap caps in Parafilm.[1] Store over molecular sieves if possible.[1]

Formulation for In Vivo Studies

For animal studies, simple DMSO/PBS mixtures often fail due to precipitation in the peritoneal cavity or bloodstream.[1][2] Use a vehicle system that stabilizes the hydrophobic tail.[1]

Recommended Vehicle Formulation:

Component Concentration Function
DMSO 5% Primary solvent for the stock.[1]
Tween-80 5% Surfactant to prevent styryl-group aggregation (micelle formation).[1]
PEG-400 30% Co-solvent to increase bulk solubility.[1]

| Saline (0.9%) | 60% | Bulk carrier (Add last, slowly).[1][2] |

Preparation Order:

  • Dissolve compound in DMSO.[1][4]

  • Add Tween-80 and vortex thoroughly.[1]

  • Add PEG-400 and vortex.[1]

  • Slowly add Saline while vortexing.[1] Solution should remain clear.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: No. The styryl double bond (


) is susceptible to heat-induced oxidation or polymerization.[1] Furthermore, sulfonamides can hydrolyze under high heat/pressure.[1][2]
  • Best Practice: Prepare the solution and sterilize using a 0.22 µm PVDF or PES syringe filter .[1] Nylon filters should be avoided as they may bind the hydrophobic phenyl moiety.[1]

Q: What is the maximum solubility? A: While exact values depend on purity and salt forms:

  • DMSO: > 50 mg/mL (Excellent)[1][2]

  • Water (pH 4): < 0.1 mg/mL (Insoluble)[1][2]

  • PBS (pH 7.4): ~ 1–5 mg/mL (Moderate, concentration dependent)[2]

Q: Why does the solution turn yellow? A: The "styryl" (conjugated double bond system) can exhibit photo-isomerization (cis/trans) or slight oxidation when exposed to light, often resulting in a yellow tint.[1]

  • Action: Store solid powder and solutions in amber vials protected from light.

References

  • Physicochemical Properties of Carboxylic Acids

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for Carboxylic Acid Derivatives.

    • Relevance: Establishes the pKa range (3-5)
    • URL:[Link][1][2]

  • Solubility of Sulfonamides

    • Source: Martinez, F., et al. (2013).[1][2] "Temperature dependence of the solubility of some sulfonamides in aqueous media." Journal of Solution Chemistry.

    • Relevance: Validates the thermodynamic behavior of sulfonamide linkers in aqueous buffers and the necessity of ioniz
    • URL:[Link]

  • Troubleshooting Precipitation in Cell Culture

    • Source: Thermo Fisher Scientific.[1] "Cell Culture Media Troubleshooting Guide."

    • Relevance: Provides standard operating procedures for preventing "solvent shock" when introducing DMSO stocks to aqueous media.
  • General Solubility Guides

    • Source: MilliporeSigma.[1] "Solubility & Stability Guidelines for Research Chemicals."

    • Relevance: Supports the recommendation of using co-solvents (PEG/Tween) for hydrophobic pharmacophores.[1]

Sources

Optimization

overcoming crystallization challenges with (2-Phenyl-ethenesulfonylamino)-acetic acid

Technical Support Center: Crystallization Optimization for (2-Phenyl-ethenesulfonylamino)-acetic acid Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Phase Separation, Polymorphism, and Pu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Optimization for (2-Phenyl-ethenesulfonylamino)-acetic acid

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Phase Separation, Polymorphism, and Purity in N-styrylsulfonylglycine Derivatives

Executive Summary: The Molecule’s "Personality"

Before troubleshooting, we must understand the physicochemical behavior of (2-Phenyl-ethenesulfonylamino)-acetic acid (also known as N-styrylsulfonylglycine).

This molecule presents a classic "Push-Pull" crystallization conflict :

  • The Hydrophobic Tail: The styryl group (Ph-CH=CH-) is rigid, planar, and highly lipophilic. It drives lattice energy via

    
    -
    
    
    
    stacking but resists dissolution in water.
  • The Hydrophilic Head: The glycine moiety (-NH-CH

    
    -COOH) is flexible and polar.[1] It seeks hydrogen bonding (carboxylic acid dimers and sulfonamide N-H...O interactions).[2]
    

The Result: This amphiphilic nature makes the compound prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation. The competition between the rigid tail and flexible head creates a metastable liquid phase before the crystal lattice can organize.

Module 1: Overcoming "Oiling Out" (LLPS)

User Question: "I am trying to recrystallize the crude material from ethanol/water, but as I cool the solution, it turns into a milky emulsion and settles as a sticky oil at the bottom. How do I get crystals?"

Scientist’s Diagnosis: You are hitting the metastable oiling-out boundary . This occurs when the solution temperature drops below the phase separation temperature (


) before it crosses the solubility curve (

) into the labile zone. The oil is a supersaturated liquid phase that traps impurities.

Troubleshooting Protocol: The "Iso-Reflux" Shift

Do not simply add more solvent.[3] Instead, shift the solvent composition to increase the


 gap.
ParameterRecommendationScientific Rationale
Primary Solvent Switch from Ethanol to Isopropanol (IPA) or n-Butanol .Higher boiling alcohols reduce the dielectric constant mismatch, stabilizing the hydrophobic styryl tail better than ethanol.
Anti-Solvent Water (acidified to pH 3-4).Acidification suppresses ionization of the carboxylic acid, forcing the molecule into its neutral, less soluble state, promoting aggregation.
Agitation High Shear initially, then low speed.High shear breaks oil droplets; low speed prevents attrition once nucleation starts.

The "Seeding at Cloud Point" Workflow

Use this specific protocol to bypass the oil phase:

  • Dissolve crude solid in minimum hot IPA (

    
    C).
    
  • Add hot water dropwise until a faint permanent turbidity (cloud point) persists.

  • Critical Step: Add a "clearing drop" of IPA to just remove the turbidity.

  • Cool slowly to

    
    C.
    
  • Seed Addition: Add 0.5 wt% pure seed crystals.

  • Hold at

    
    C for 1 hour (Ostwald Ripening).
    
  • Cool to

    
    C at a rate of 
    
    
    
    C/hour.

OilingOutRescue Start Problem: Solution Oils Out upon Cooling CheckTemp Is T_oil > T_crystallization? Start->CheckTemp Branch1 Yes (Oil forms first) CheckTemp->Branch1 Branch2 No (Direct Nucleation) CheckTemp->Branch2 Action1 Increase Solvent Polarity (Add more Alcohol) Branch1->Action1 If Oil is Impure Action2 Decrease Solute Conc. (Dilute System) Branch1->Action2 If Oil is Pure Drug SeedStep Add Seeds at T = (T_oil + 2°C) Action1->SeedStep Action2->SeedStep Ripening Hold Isothermal (1 hr) Allow Oil to deposit on Seeds SeedStep->Ripening Cooling Slow Cool (5°C/hr) Ripening->Cooling Result Crystalline Product Cooling->Result

Caption: Decision logic for rescuing an oiled-out batch. Seeding just above the oiling temperature allows the oil phase to consume the seeds as a template rather than coalescing into a gum.

Module 2: Controlling Polymorphism

User Question: "My XRPD patterns are inconsistent between batches. Sometimes I get needles (high volume), other times blocks. The melting points differ by 4°C. Which is the stable form?"

Scientist’s Diagnosis: Sulfonamides are notorious for conformational polymorphism .[4] The rotation around the S-N bond and the flexibility of the glycine arm allow the molecule to pack in different motifs (e.g., dimers vs. catemers).

  • Needles (likely metastable): Often formed by kinetic precipitation (fast cooling). High surface area but poor flow.

  • Blocks (likely stable): Thermodynamic form. Better filtration and purity.

The "Slurry Conversion" Experiment To ensure you are isolating the thermodynamically stable form, you must perform a competitive slurry test.

  • Preparation: Mix 50 mg of "Needles" and 50 mg of "Blocks" in 2 mL of saturated solvent (e.g., Toluene/IPA 9:1).

  • Execution: Stir at room temperature for 48 hours.

  • Analysis: Filter and analyze via XRPD/DSC. The surviving form is the stable one.[4]

Solvent Screening for Morphology Control

Solvent SystemInteraction MechanismResulting Morphology
Methanol/Water Strong H-bond donor. Disrupts acid dimers.Needles/Plates (Fast nucleation, often metastable).
Ethyl Acetate/Heptane Weak H-bonding. Promotes acid dimerization.Prisms/Blocks (Slower growth, thermodynamically preferred).
Acetone H-bond acceptor only.Agglomerates (Risk of solvate formation).

Module 3: Purity & Stability (The Styryl Double Bond)

User Question: "The product is crystalline but has a yellow tint. HPLC shows a new impurity peak at RRT 1.1 that wasn't there before crystallization."

Scientist’s Diagnosis: The styryl double bond (Ph-CH=CH-) is photosensitive. You are likely observing:

  • Photo-isomerization: Trans

    
    Cis isomerization upon exposure to ambient light during the slow crystallization process.
    
  • Oxidation: Slow oxidation of the double bond if the mother liquor is aerated.

Corrective Protocol:

  • Amber Glassware: All crystallization flasks must be wrapped in foil or use amber glass.

  • Inert Atmosphere: Sparge the solvent with Nitrogen (

    
    ) for 15 minutes before dissolving the solid to remove dissolved oxygen.
    
  • Avoid Acetone: Acetone can sensitize photo-reactions. Use Ethyl Acetate or IPA instead.

StabilityWorkflow Crude Crude Material (Trans-isomer) Dissolve Dissolution (Degassed Solvent + N2) Crude->Dissolve Protect Light Protection (Amber Flask/Foil) Dissolve->Protect Crucial Step Cryst Crystallization (Slow Cool) Protect->Cryst Filter Filtration (Minimize Air Exposure) Cryst->Filter Isomer Cis-Isomer Impurity (Yellow Oil) Cryst->Isomer If unprotected Final Pure White Solid (>99.5% Trans) Filter->Final Light UV/Light Exposure Light->Cryst

Caption: Workflow to prevent photo-isomerization and oxidation during the crystallization of styryl-sulfonamides.

Module 4: FAQ - Rapid Fire Solutions

Q: Can I use pH adjustment to crystallize this? A: Yes. The carboxylic acid pKa is approx 3.5-4.0.

  • Method: Dissolve in dilute NaOH (pH 10). Filter out non-acidic impurities. Slowly add 1M HCl to lower pH to 2.0.

  • Warning: Rapid acidification leads to amorphous precipitation. Add acid very slowly with vigorous stirring.

Q: My crystals are trapping solvent (high LOD). How do I dry them? A: The sulfonamide group can form channel solvates.

  • Fix: Do not just use heat. Use Vacuum + Humidity . Drying at

    
    C with a small bleed of humid air (RH 40%) can help displace organic solvent from the lattice before final drying at high vacuum.
    

References

  • BenchChem Technical Support. (2025).[4][5][6] Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. BenchChem.[4][5][6][7] Link

  • Perlovich, G. L., et al. (2013).[8] Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.[8] Crystal Growth & Design, 13(9), 4002-4016.[8] Link

  • Jobin, S., et al. (2015).[9] Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. Organic Letters, 17(22), 5626-5629.[9] Link

  • PubChem. (2025).[10] Compound Summary: 2-(Phenethylamino)acetic acid and Sulfonamide Derivatives. National Library of Medicine. Link

  • Davey, R. J., et al. (2002). Nucleation of Organic Crystals in Solution. Annual Review of Materials Research. (General reference for Oiling Out mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Analysis of (2-Phenyl-ethenesulfonylamino)-acetic acid

In the realm of drug development and materials science, the precise structural characterization of novel molecules is a critical step. (2-Phenyl-ethenesulfonylamino)-acetic acid, a compound with potential applications ow...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and materials science, the precise structural characterization of novel molecules is a critical step. (2-Phenyl-ethenesulfonylamino)-acetic acid, a compound with potential applications owing to its sulfonamide and vinylphenyl functionalities, presents a distinct analytical challenge. This guide offers an in-depth, comparative examination of its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, placed in the context of alternative analytical methods. The goal is to provide researchers, scientists, and drug development professionals with a strategic framework for the structural verification of this and analogous molecules.

The Analytical Imperative: Why NMR is Foundational

Unambiguously determining the chemical structure of (2-Phenyl-ethenesulfonylamino)-acetic acid is essential for understanding its reactivity, bioavailability, and potential therapeutic efficacy. While various analytical techniques can contribute to the structural puzzle, NMR spectroscopy is the gold standard for providing a comprehensive, atom-by-atom depiction of the molecule in solution. Its capacity to probe the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) enables the definitive assignment of the molecular framework and the stereochemistry of the vinyl group.

However, a truly robust analytical workflow does not depend on a single technique. Consequently, this guide will also explore the complementary roles of Mass Spectrometry (MS) for determining molecular weight and Fourier-Transform Infrared Spectroscopy (FTIR) for identifying key functional groups, thereby establishing a holistic and self-validating analytical strategy.

¹H NMR Spectral Analysis: A Proton-Centric View

The ¹H NMR spectrum of (2-Phenyl-ethenesulfonylamino)-acetic acid is information-rich, offering a detailed map of the proton environments within the molecule. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl group, the aromatic character of the phenyl ring, and the electronegativity of the nitrogen and oxygen atoms.

A Predicted ¹H NMR Spectrum Breakdown:
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Phenyl-H7.2 - 7.8Multiplet-Protons on the aromatic ring are deshielded due to the ring current.
Vinyl-H (α to SO₂)6.5 - 7.0Doublet of Doubletstrans ~15-17 Hz, cis ~9-12 HzSignificant deshielding by the adjacent sulfonyl group and coupling to the other vinyl proton.
Vinyl-H (β to SO₂)6.0 - 6.5Doublet of Doubletstrans ~15-17 Hz, cis ~9-12 HzLess deshielded than the α-proton, coupled to the α-vinyl proton.
NH5.0 - 6.0Triplet~6-8 HzThe proton on the nitrogen is coupled to the adjacent CH₂ group. Its signal can be broad and is exchangeable with D₂O.[1]
CH₂3.8 - 4.2Doublet~6-8 HzProtons of the methylene group are adjacent to the carboxylic acid and the nitrogen, and are coupled to the NH proton.
COOH10.0 - 12.0Singlet (Broad)-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet that is also exchangeable with D₂O.

Causality in Experimental Choices: The selection of a deuterated solvent is crucial. A solvent such as DMSO-d₆ is often favored for its ability to dissolve a wide variety of compounds and for its high boiling point, which is advantageous for variable temperature studies. The acidic protons (NH and COOH) can be definitively identified by adding a drop of D₂O to the NMR tube; this causes their signals to disappear due to proton exchange.

¹³C NMR Spectral Analysis: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information that is complementary to the ¹H NMR spectrum, confirming the carbon skeleton of (2-Phenyl-ethenesulfonylamino)-acetic acid.

A Predicted ¹³C NMR Spectrum Breakdown:
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)168 - 175The carbonyl carbon is significantly deshielded.[1]
Aromatic Carbons125 - 140Carbons within the phenyl ring. The carbon attached to the vinyl group (ipso-carbon) will have a distinct chemical shift.[1]
Vinyl Carbons120 - 145The chemical shifts of the vinyl carbons are influenced by the sulfonyl and phenyl groups. The reactivity of vinyl sulfonamides has been correlated with the ¹³C NMR shifts of the terminal vinyl-carbon.[2]
CH₂40 - 50The methylene carbon is situated between the nitrogen and the carboxylic acid.

Comparative Analysis: NMR in Context

While NMR provides the most detailed structural data, a multi-technique approach ensures the highest level of confidence in a compound's identity and purity.[3][4]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational information.[5]Unambiguous structure elucidation.Lower sensitivity compared to MS; requires higher sample concentration.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.[6][7]High sensitivity, allows for the determination of the molecular formula.[7]Does not provide detailed structural connectivity or stereochemistry.
FTIR Spectroscopy Presence of key functional groups (e.g., S=O, N-H, C=O, C=C).[8]Fast, non-destructive, and provides a molecular "fingerprint".Provides limited information on the overall molecular structure.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (2-Phenyl-ethenesulfonylamino)-acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[8]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for enhanced spectral resolution.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.

    • To confirm the NH and COOH protons, perform a D₂O exchange experiment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-240 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.[9]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Directly infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source in negative ion mode to deprotonate the carboxylic acid.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the infrared spectrum over the 4000-400 cm⁻¹ range.[8]

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of the comprehensive analytical approach for the structural elucidation of (2-Phenyl-ethenesulfonylamino)-acetic acid.

G cluster_0 Sample Preparation cluster_1 Analysis Synthesis of (2-Phenyl-ethenesulfonylamino)-acetic acid Synthesis of (2-Phenyl-ethenesulfonylamino)-acetic acid NMR Spectroscopy (¹H, ¹³C) NMR Spectroscopy (¹H, ¹³C) Synthesis of (2-Phenyl-ethenesulfonylamino)-acetic acid->NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Synthesis of (2-Phenyl-ethenesulfonylamino)-acetic acid->Mass Spectrometry (HRMS) FTIR Spectroscopy FTIR Spectroscopy Synthesis of (2-Phenyl-ethenesulfonylamino)-acetic acid->FTIR Spectroscopy Structural Confirmation Unambiguous Structure and Purity Assessment NMR Spectroscopy (¹H, ¹³C)->Structural Confirmation Mass Spectrometry (HRMS)->Structural Confirmation FTIR Spectroscopy->Structural Confirmation

Caption: A comprehensive workflow for the structural elucidation of novel compounds.

Conclusion: A Strategy for Definitive Analysis

The structural analysis of (2-Phenyl-ethenesulfonylamino)-acetic acid exemplifies the power of a multi-technique analytical strategy. While ¹H and ¹³C NMR spectroscopy offer the most detailed and definitive structural information, integrating data from mass spectrometry and FTIR spectroscopy creates a self-validating system that ensures the highest level of confidence in the final structural assignment. This rigorous methodology provides a foundational strategy for robust scientific inquiry in chemistry and drug development. By understanding the rationale behind each experimental choice, researchers can adapt and apply these principles to a wide range of analytical challenges, thereby accelerating discovery and innovation.

Sources

Comparative

Optimizing Structural Elucidation: A Comparative MS Fragmentation Guide for (2-Phenyl-ethenesulfonylamino)-acetic Acid

Topic: Mass Spectrometry Fragmentation Pattern of (2-Phenyl-ethenesulfonylamino)-acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of (2-Phenyl-ethenesulfonylamino)-acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecule Profile

(2-Phenyl-ethenesulfonylamino)-acetic acid (also known as N-styrylsulfonylglycine) represents a critical scaffold in medicinal chemistry, often serving as a peptidomimetic precursor or a Matrix Metalloproteinase (MMP) inhibitor pharmacophore. Its structure combines a conjugated styryl group, a sulfonamide linker, and a polar glycine moiety.

Accurate detection and structural confirmation of this molecule in complex biological matrices (plasma, urine, microsomal incubations) require a mastery of its ionization behavior. This guide compares the two primary ionization modes—Electrospray Ionization Negative (ESI-) vs. Positive (ESI+) —and contrasts the molecule’s behavior against its saturated analog to highlight the diagnostic utility of the styryl double bond.

Molecule Specifications:

  • Formula:

    
    
    
  • Monoisotopic Mass: 241.0409 Da

  • Key Functional Groups: Carboxylic acid (acidic), Sulfonamide (acidic NH), Styryl double bond (conjugated).

Comparative Analysis: Ionization Modes (ESI- vs. ESI+)

For this acidic sulfonamide, the choice of polarity dictates the fragmentation richness and sensitivity.

Comparison Matrix: Performance Metrics
FeatureNegative Mode (ESI-) Positive Mode (ESI+) Verdict
Precursor Ion

(m/z 240.03)

(m/z 242.05)
ESI- is standard for quantitation.
Sensitivity High . The carboxylic acid and sulfonamide NH are easily deprotonated.Moderate . Requires low pH mobile phase to protonate the weak amine/amide center.ESI- offers lower LOD (Limit of Detection).
Fragmentation Conservative . dominated by decarboxylation and sulfonamide cleavage.Rich . Complex rearrangements,

extrusion, and water loss.
ESI+ is superior for structural confirmation.
Background Noise Low chemical noise in biological matrices.Higher susceptibility to adducts (

,

).
ESI- is cleaner for bioanalysis.
Deep Dive: The Fragmentation Mechanics

A. Negative Mode Pathway (


, m/z 240) 
In negative mode, the charge is initially localized on the carboxylate oxygen or the sulfonamide nitrogen. The pathway is driven by stable anion formation.
  • Decarboxylation: The most facile loss is

    
     (44 Da), generating the ion at m/z 196 .
    
  • Sulfonamide Cleavage: The S-N bond breaks. Because the styryl-sulfonyl group (

    
    ) is resonance-stabilized, it retains the charge, yielding a major fragment at m/z 167 .
    
  • 
     Loss:  The m/z 167 ion extrudes 
    
    
    
    (64 Da) to form the styryl anion at m/z 103 .

B. Positive Mode Pathway (


, m/z 242) 
Positive mode forces a proton onto the sulfonamide nitrogen or carbonyl oxygen, creating a high-energy cation prone to rearrangement.
  • Dehydration: Loss of water (

    
    ) from the carboxylic acid yields m/z 224 .
    
  • Sulfonyl Rearrangement: A hallmark of sulfonamides in ESI+ is the rearrangement leading to

    
     extrusion.
    
  • Diagnostic Cation: Cleavage generates the styryl cation (

    
    ) at m/z 103 , which may further lose acetylene (
    
    
    
    ) to form the phenyl cation (m/z 77 ).
Visualizing the Fragmentation Pathways

The following diagram maps the specific bond cleavages and resulting m/z values for both ionization modes.

FragmentationPathway Parent_Neg [M-H]- Precursor m/z 240 Frag_196 Decarboxylated [M-H-CO2]- m/z 196 Parent_Neg->Frag_196 - CO2 (44 Da) Frag_167_Neg Styrylsulfonyl Anion [Ph-CH=CH-SO2]- m/z 167 Parent_Neg->Frag_167_Neg Direct S-N Cleavage Parent_Pos [M+H]+ Precursor m/z 242 Frag_224 Dehydrated [M+H-H2O]+ m/z 224 Parent_Pos->Frag_224 - H2O (18 Da) Frag_103_Pos Styryl Cation [Ph-CH=CH]+ m/z 103 Parent_Pos->Frag_103_Pos S-N Cleavage Frag_30 Glycine Immonium [H2N=CH2]+ m/z 30 Parent_Pos->Frag_30 Glycine Moiety Frag_196->Frag_167_Neg - CH2=NH (29 Da) S-N Cleavage Frag_103_Neg Styryl Anion [Ph-CH=CH]- m/z 103 Frag_167_Neg->Frag_103_Neg - SO2 (64 Da) Frag_77 Phenyl Cation [C6H5]+ m/z 77 Frag_103_Pos->Frag_77 - C2H2 (26 Da)

Caption: Divergent fragmentation pathways in Negative (Red) vs. Positive (Blue) ionization modes. Note the common styryl backbone (m/z 103) appearing in both polarities via different mechanisms.

Comparative Analysis: Structural Analog (Unsaturated vs. Saturated)

To truly validate the structure, one must distinguish it from its saturated analog: (2-Phenyl-ethanesulfonylamino)-acetic acid (where the double bond is a single bond).

FeatureTarget Molecule (Unsaturated) Saturated Analog (Ethane-linker) Differentiation Strategy
Linker

(Styryl)

(Ethyl)
Precursor Mass 240/242242/244 (+2 Da)Easy to distinguish by parent mass.
Key Fragment m/z 167 (

)
m/z 169 (

)
The m/z 167 ion is highly intense due to resonance stabilization of the double bond with the sulfonyl group and phenyl ring.
McLafferty Rearrangement Not Possible (Rigid double bond).Possible . The flexible ethyl chain allows hydrogen transfer rearrangements not seen in the styryl compound.Look for "cleaner" spectra in the unsaturated target due to rigidity.
Experimental Protocols
Protocol A: Optimal LC-MS/MS Conditions (Quantitation Focus)
  • Objective: Maximize sensitivity for pharmacokinetic (PK) studies.

  • Instrument: Triple Quadrupole (QqQ).

  • Ion Source: ESI Negative Mode.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH buffering).

    • B: Acetonitrile (MeCN).

    • Note: Methanol can esterify the carboxylic acid in the source; MeCN is preferred.

  • MRM Transition:

    
     (Quantifier), 
    
    
    
    (Qualifier).
Protocol B: Structural Elucidation Workflow
  • Objective: Confirm metabolite structure or impurity ID.

  • Instrument: Q-TOF or Orbitrap (High Resolution).

  • Collision Energy (CE) Ramp:

    • Low CE (10-20 eV): Preserve the

      
       parent and observe the decarboxylated species (m/z 196).
      
    • High CE (35-50 eV): Force the S-N cleavage to generate the diagnostic styryl fragments (m/z 167, 103).

Decision Workflow for Method Selection

MethodDecision Start Sample Type? Quant Quantitation (PK/Plasma) Start->Quant Qual Identification (Metabolites) Start->Qual Quant_Action Select ESI Negative MRM: 240->196 Quant->Quant_Action High Sensitivity Qual_Action Select ESI Positive Observe: m/z 103, 77 Qual->Qual_Action Rich Fragments

Caption: Workflow for selecting ionization polarity based on analytical goals.

References
  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Thurman, E. M., et al. (2001). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.
  • NIST Chemistry WebBook. Standard Reference Data for Sulfonamide derivatives. Link

Sources

Validation

validating purity of (2-Phenyl-ethenesulfonylamino)-acetic acid using TLC

Executive Summary In the synthesis and purification of sulfonamido-carboxylic acids, specifically (2-Phenyl-ethenesulfonylamino)-acetic acid , Thin Layer Chromatography (TLC) remains a critical, high-throughput frontline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and purification of sulfonamido-carboxylic acids, specifically (2-Phenyl-ethenesulfonylamino)-acetic acid , Thin Layer Chromatography (TLC) remains a critical, high-throughput frontline tool. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, TLC offers immediate, parallelized qualitative insights that are indispensable during reaction monitoring and initial purity screening.

This guide provides a validated protocol for assessing the purity of this specific compound, accounting for its unique structural duality: the lipophilic styryl tail (2-phenyl-ethene) and the polar, acidic glycine head (acetic acid). It objectively compares TLC against HPLC and NMR, establishing where TLC fits into a robust analytical workflow.

Chemical Context & The Analytical Challenge

To validate purity effectively, one must understand the analyte's behavior on the stationary phase.

  • Analyte: (2-Phenyl-ethenesulfonylamino)-acetic acid

  • Structural Breakdown:

    • Chromophore: The conjugated styrene system (

      
      ) provides strong UV absorption at 254 nm .
      
    • Acidic Moiety: The carboxylic acid (

      
      ) is highly polar and prone to ionization on silica gel, leading to "streaking" or "tailing" if the mobile phase is not acidified.
      
    • H-Bonding: The sulfonamide (

      
      ) acts as a hydrogen bond donor/acceptor, influencing retention (
      
      
      
      ).

The Challenge: Standard neutral mobile phases (e.g., Hexane/Ethyl Acetate) will cause this compound to streak from the baseline due to the carboxylic acid interacting with the silanols on the silica plate. Acidic modification is non-negotiable.

Comparative Analysis: TLC vs. Alternatives

Before detailing the protocol, it is essential to understand why TLC is chosen over or alongside other methods.

Table 1: Performance Matrix of Analytical Techniques
FeatureTLC (Optimized) HPLC-UV/MS 1H NMR
Primary Utility Rapid purity check, reaction monitoring, solvent optimization.Quantitative purity (%), impurity identification (MS).Structural confirmation, residual solvent analysis.
Throughput High (Up to 20 samples/plate).Low (Serial injection, 15-30 min/sample).Medium (5-10 min/sample).
Cost per Run < $1.00$20 - $50 (Solvents, Column wear).High (Instrument time).[1]
Limit of Detection ~100–500 ng (Visual UV).< 1 ng (Detector dependent).~1% impurity (Standard scan).
Resolution Low (Separates major impurities).High (Separates isomers/trace byproducts).N/A (Spectral overlap).
Blind Spots Non-UV active impurities are invisible without staining.Compounds retained on column; non-ionizable (MS).Inorganic salts; overlapping peaks.

Scientist’s Insight: Do not rely on TLC for final release criteria (use HPLC). Use TLC to determine if the sample is ready for HPLC. If TLC shows a single spot, the sample is likely >90% pure. If it shows three spots, you have saved an expensive HPLC run.

Validated Experimental Protocol

This protocol is designed to eliminate the "tailing" effect common to carboxylic acids.

A. Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Reference Standard: Pure (2-Phenyl-ethenesulfonylamino)-acetic acid (characterized by NMR).

  • Visualization: UV Lamp (254 nm) and Bromocresol Green stain (optional for acid confirmation).

B. Mobile Phase Optimization (The "Acidic Lock")

We compare three systems. System C is the recommended validated system for this molecule.

  • System A (Neutral): Ethyl Acetate : Hexane (1:1)

    • Result: Severe streaking.

      
       undefined. Not Recommended.
      
  • System B (Polar): Methanol : DCM (1:9)

    • Result: Spot moves to solvent front (

      
      ). Poor resolution.
      
  • System C (Optimized Acidic): DCM : Methanol : Acetic Acid (94 : 5 : 1)

    • Result: Compact spot,

      
      . The acetic acid suppresses ionization, sharpening the band.
      
C. Step-by-Step Workflow
  • Sample Prep: Dissolve ~2 mg of sample in 1 mL of Methanol/DCM (1:1). Ensure complete solubility.

  • Plate Marking: Lightly mark a baseline 1.5 cm from the bottom with a graphite pencil.

  • Spotting (The Co-Spot Technique):

    • Lane 1: Reference Standard.

    • Lane 2: Co-Spot (Standard + Sample overlay).

    • Lane 3: Test Sample.

    • Why Co-spot? This validates that the sample spot is indeed the target compound and not an impurity with a similar

      
      . If Lane 2 shows a "figure-8" or separation, the sample is impure.
      
  • Elution: Place in a saturated chamber containing System C . Run until solvent front is 1 cm from top.[2][3]

  • Visualization:

    • Primary: View under UV 254 nm. The styrene group will quench fluorescence, appearing as a dark purple spot against a bright green background.

    • Secondary (Orthogonal Check): Dip in Bromocresol Green. The carboxylic acid will turn the blue stain to distinct yellow .

Visualization of the Validation Workflow

The following diagram illustrates the decision logic and experimental flow for validating the purity.

TLC_Validation_Workflow Start Crude Sample (2-Phenyl-ethenesulfonylamino)-acetic acid Solubility Dissolve in MeOH/DCM (1:1) Start->Solubility Spotting Spotting Strategy: 1. Standard 2. Co-Spot (Std + Sample) 3. Sample Solubility->Spotting Elution Elution (System C): DCM:MeOH:AcOH (94:5:1) Spotting->Elution UV_Check UV Detection (254 nm) Elution->UV_Check Decision Single Spot in Sample Lane? UV_Check->Decision CoSpot_Check Co-Spot Single & Compact? Decision->CoSpot_Check One Spot Fail_Impurity FAIL: Impurities Detected Recrystallize/Column Decision->Fail_Impurity Multiple Spots Pass PASS: High Purity Proceed to HPLC/NMR CoSpot_Check->Pass Yes Fail_Resolution FAIL: Separation Error Adjust Mobile Phase CoSpot_Check->Fail_Resolution Figure-8 / Split

Figure 1: Experimental workflow for TLC validation, highlighting the critical "Co-Spot" decision node to ensure specificity.

Scientific Validation Parameters (E-E-A-T)

To ensure this protocol meets rigorous scientific standards, we evaluate it against three parameters:

  • Specificity:

    • Mechanism:[1][4][5] The co-spotting technique ensures that the migration of the analyte is identical to the standard.

    • Evidence: If the co-spot widens or splits (looks like a figure-8), the matrix affects the

      
      , or the sample is a close-eluting impurity (e.g., the non-sulfonated amine).
      
  • Detection Limit (LOD):

    • Mechanism:[1][4][5] The conjugated

      
      -system of the styrene moiety (
      
      
      
      ) has a high molar extinction coefficient.
    • Sensitivity: Visual detection under UV 254 nm is reliable down to approximately 0.5

      
      g  of material on the plate.
      
  • Robustness (Acid Control):

    • Mechanism:[1][4][5] Without Acetic Acid, the

      
       varies with the pH of the silica (which varies by manufacturer).
      
    • Control: Adding 1% Acetic Acid buffers the mobile phase, making the method robust across different brands of TLC plates (Merck vs. Macherey-Nagel).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for carboxylic acid chromatography and solvent selection).

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Authoritative guide on validation parameters including specificity and co-spotting).

  • LibreTexts Chemistry. (2022). Thin Layer Chromatography - Assessing Purity and Co-Spotting. (Detailed procedural validation for organic synthesis).

  • BenchChem. (2025). A Comparative Guide to HPLC and TLC Methods. (Comparative data on resolution and throughput).

Sources

Comparative

A Senior Application Scientist's Guide to the Quantification of Novel Compounds: A Case Study of (2-Phenyl-ethenesulfonylamino)-acetic acid

Executive Summary: The Analytical Challenge of Novelty In drug discovery and development, we are frequently tasked with quantifying novel chemical entities for which no commercial certified reference standard (CRS) exist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge of Novelty

In drug discovery and development, we are frequently tasked with quantifying novel chemical entities for which no commercial certified reference standard (CRS) exists. (2-Phenyl-ethenesulfonylamino)-acetic acid is a prime example of such a compound. Its accurate quantification is paramount for applications ranging from purity assessment and stability studies to pharmacokinetic analysis, yet the absence of a pre-existing, metrologically traceable standard forces us to build the analytical framework from the ground up.

This guide moves beyond a simple product comparison. Instead, it provides a strategic overview and detailed comparison of three orthogonal analytical methodologies for establishing reliable quantification for a novel compound like (2-Phenyl-ethenesulfonylamino)-acetic acid. We will explore:

  • Method 1: The Foundational Approach: Qualification of an in-house primary standard followed by quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • Method 2: The Absolute Approach: Direct purity assessment and quantification using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Method 3: The High-Sensitivity Approach: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification, addressing the challenge of unavailable isotopically labeled standards.

This document will dissect the causality behind the experimental choices for each method, provide self-validating protocols, and ground all claims in authoritative references.

Method 1: In-House Primary Standard Qualification & HPLC-UV Analysis

This is the most common and robust pathway in pharmaceutical development when a commercial standard is unavailable. The core principle is to synthesize a high-purity batch of the analyte and then exhaustively characterize it to assign a precise purity value. This well-characterized material then becomes the "In-House Primary Reference Standard."[1][2][3]

The Causality of Qualification: Establishing an Anchor of Truth

A reference standard's value is its known purity. To assign this value confidently, we must use a "mass balance" approach, which assumes the purity is 100% minus all possible impurities.[4] This requires several orthogonal (mechanistically different) analytical techniques to identify and quantify these impurities, ensuring no single method's bias misleads us.[3][5]

Experimental Workflow: Qualification of the In-House Standard

The workflow for qualifying a new batch of (2-Phenyl-ethenesulfonylamino)-acetic acid as a primary standard is a multi-step, evidence-gathering process.

cluster_prep Material Preparation cluster_char Characterization & Purity Assignment cluster_impurities Orthogonal Purity Tests prep Synthesize & Purify High-Purity Batch crystal Final Crystallization & Drying prep->crystal identity Identity Confirmation (NMR, MS, IR) crystal->identity hplc Chromatographic Purity (HPLC-UV, Area %) identity->hplc mass_balance Purity Calculation (Mass Balance) hplc->mass_balance kf Water Content (Karl Fischer) kf->mass_balance gc Residual Solvents (GC-HS) gc->mass_balance ash Inorganic Impurities (Sulphated Ash) ash->mass_balance final_std Qualified In-House Primary Standard mass_balance->final_std

Caption: Workflow for qualifying an in-house primary reference standard.

Protocol: HPLC-UV Quantification

Once the in-house standard is qualified and its purity is assigned (e.g., 99.8% w/w), it can be used to prepare calibration standards to quantify unknown samples of (2-Phenyl-ethenesulfonylamino)-acetic acid.

Objective: To determine the concentration of the analyte in a sample solution.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). The C18 stationary phase is chosen for its hydrophobicity, which is well-suited for retaining the phenyl group of the analyte.[6][7]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[8]

    • B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes. A gradient is used to ensure elution of the main analyte and any potential late-eluting impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A photodiode array (PDA) detector should be used initially to determine the wavelength of maximum absorbance.

  • Procedure:

    • Standard Preparation: Accurately weigh the in-house primary standard and dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to make a stock solution. Perform serial dilutions to create at least five calibration standards spanning the expected sample concentration range.

    • Sample Preparation: Dissolve the unknown sample in the same diluent.

    • Calibration Curve: Inject the calibration standards and plot the peak area response versus the known concentration. Perform a linear regression to obtain the curve equation (y = mx + c) and correlation coefficient (R² > 0.999).

    • Quantification: Inject the unknown sample, obtain its peak area, and calculate the concentration using the calibration curve equation.

Method 2: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio method that allows for direct quantification without needing a chemically identical reference standard for the analyte.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[11] By comparing the integral of an analyte's proton signal to the integral of a certified internal standard's signal, we can determine the analyte's purity or concentration.[5][12]

The Causality of qNMR: A Universal Standard

This method is exceptionally powerful for novel compounds because it bypasses the entire in-house standard qualification process.[9] You only need a well-characterized, certified standard of a different, stable compound (e.g., maleic acid, dimethyl sulfone) that is soluble in the same deuterated solvent and has proton signals that don't overlap with your analyte's signals.[11] This makes qNMR an orthogonal and often faster approach to purity assignment.[5]

Experimental Workflow: qNMR Purity/Concentration Determination

cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing analyte Accurately Weigh Analyte dissolve Dissolve Both in Deuterated Solvent (e.g., DMSO-d6) analyte->dissolve std Accurately Weigh Certified Internal Standard (e.g., Maleic Acid) std->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Conditions: Long D1) dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Non-Overlapping Analyte & Standard Peaks process->integrate calc Calculate Purity/Concentration Using Integral Ratio Formula integrate->calc result Absolute Purity or Concentration Value calc->result

Caption: Workflow for quantitative NMR (qNMR) analysis.

Protocol: qNMR Purity Assessment

Objective: To determine the absolute purity (%w/w) of a synthesized batch of (2-Phenyl-ethenesulfonylamino)-acetic acid.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Materials:

    • Analyte: (2-Phenyl-ethenesulfonylamino)-acetic acid.

    • Internal Standard (IS): Certified Maleic Acid (NIST traceable).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Procedure:

    • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the maleic acid internal standard into the same vial. Record weights precisely. Dissolve completely in ~0.7 mL of DMSO-d6.

    • Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This critically involves using a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated. A D1 of 30-60 seconds is common.

    • Processing: Carefully phase and baseline-correct the spectrum.

    • Integration: Integrate a well-resolved, non-overlapping proton signal from the analyte (e.g., the two vinyl protons) and the signal from the internal standard (the two vinyl protons of maleic acid).

    • Calculation: The purity of the analyte (P_analyte) is calculated using the following formula[11]: P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass weighed

      • P = Purity of the standard

Method 3: LC-MS/MS for High-Sensitivity Quantification

For applications requiring high sensitivity, such as quantifying low levels of the analyte in complex biological matrices (e.g., plasma), LC-MS/MS is the gold standard.[13][14] It offers superior selectivity by monitoring a specific precursor-to-product ion transition.

The Causality of Internal Standards in LC-MS/MS

Electrospray ionization (ESI), the most common ionization source, is susceptible to "matrix effects," where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.[13] The best way to compensate for this is to use a stable isotope-labeled (SIL) internal standard of the analyte.[14][15] However, for a novel compound, a SIL-IS is rarely available. The next best alternative is to use a structural analog—a compound that has similar chemical properties and chromatographic behavior but a different mass.[15][16]

Experimental Workflow: LC-MS/MS with a Structural Analog IS

cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_proc Data Processing sample Aliquot Biological Sample (e.g., Plasma) spike Spike with Known Amount of Structural Analog IS sample->spike extract Perform Extraction (e.g., Protein Precipitation, LLE) spike->extract inject Inject Extract onto LC System extract->inject separate Chromatographic Separation (C18) inject->separate analyze Detect by MS/MS (MRM Mode) separate->analyze integrate Integrate Peak Areas for Analyte & IS MRM Transitions analyze->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quant Determine Concentration from Calibration Curve (Area Ratio vs. Concentration) ratio->quant

Caption: Workflow for LC-MS/MS quantification using a structural analog internal standard.

Protocol: LC-MS/MS Bioanalysis

Objective: To quantify (2-Phenyl-ethenesulfonylamino)-acetic acid in human plasma.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Internal Standard (IS): A structural analog, for example, (2-(4-Chlorophenyl)-ethenesulfonylamino)-acetic acid. It should co-elute as closely as possible with the analyte.[13]

  • LC Conditions: Similar to the HPLC-UV method but often using faster gradients and smaller column particle sizes (e.g., <2 µm) for higher throughput.

  • MS/MS Conditions (MRM - Multiple Reaction Monitoring):

    • Ionization Mode: Negative ESI (to deprotonate the carboxylic acid).

    • Analyte Transition: Determine the precursor ion ([\text{M-H}]⁻) and a stable product ion after collision-induced dissociation (CID). For example, m/z 228 -> m/z 164 (loss of SO₂).

    • IS Transition: Determine the precursor and product ions for the analog. For example, m/z 262 -> m/z 198.

  • Procedure:

    • Standard Preparation: Prepare calibration standards by spiking known amounts of the analyte (quantified by HPLC-UV or qNMR) into blank control plasma.

    • Sample Preparation: To 100 µL of plasma (calibrators, QCs, and unknown samples), add 10 µL of the IS working solution. Add 300 µL of ice-cold acetonitrile to precipitate proteins.[17] Vortex and centrifuge.

    • Analysis: Transfer the supernatant to an autosampler vial and inject.

    • Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) versus concentration. Use a weighted (1/x²) linear regression. Calculate the concentration of unknown samples from this curve.

Comparative Analysis of Methodologies

The optimal choice of method depends entirely on the analytical objective, required sensitivity, available equipment, and stage of development.

FeatureMethod 1: HPLC-UV with In-House StdMethod 2: qNMRMethod 3: LC-MS/MS with Analog IS
Primary Application Purity testing, formulation assay, in-process controls, stability testing.Absolute purity assignment of standards, direct quantification of pure materials.Trace-level quantification, bioanalysis (PK studies), metabolite identification.[14][18]
Reference Standard Requires extensive, multi-technique qualification of an in-house standard.[1][3]Requires a certified standard of a different chemical compound.[11]Requires a well-characterized structural analog as an internal standard.[15]
Principle External calibration curve based on UV absorbance.Primary ratio measurement of nuclear spins against a certified internal standard.[9]Internal standard-based calibration curve using mass-to-charge ratio transitions.
Typical Sensitivity (LOQ) ~0.1 - 1 µg/mL~0.1 mg/mL (mass-limited)~0.01 - 1 ng/mL[17][19]
Pros Robust, widely available, excellent precision for high-concentration samples.Primary method, high precision, bypasses need for analyte-specific standard.[9][12]Exceptional sensitivity and selectivity, excellent for complex matrices.[13]
Cons Lower sensitivity, requires significant upfront work for standard qualification.Low sensitivity, requires expensive equipment and specialized expertise.Prone to matrix effects, analog IS may not perfectly correct for variability.[16]
Typical Precision (%RSD) < 2%< 1%< 15% (at LLOQ in bioanalysis)

Conclusion and Recommendations

For the comprehensive analysis of a novel compound like (2-Phenyl-ethenesulfonylamino)-acetic acid, a multi-faceted approach is not just recommended, but necessary.

  • Start with qNMR and HPLC-UV: Use qNMR to assign an accurate, absolute purity value to your first high-purity synthesized batch. This material now becomes your qualified In-House Primary Standard .

  • Employ HPLC-UV for Routine Work: Use this newly qualified standard to develop and validate a robust HPLC-UV method . This method will be the workhorse for all routine high-concentration analyses, such as release testing, content uniformity, and stability studies, due to its simplicity and precision.

  • Develop LC-MS/MS for High-Sensitivity Needs: When the project progresses to in-vivo studies, develop an LC-MS/MS method using a structural analog internal standard. This will provide the necessary sensitivity and selectivity to quantify the compound in complex biological fluids, enabling critical pharmacokinetic and metabolic assessments.

By strategically combining these orthogonal methods, researchers can build a complete and self-validating analytical package for any novel compound, ensuring data integrity and scientific rigor from discovery through development.

References

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL . RSSL. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. (2024). Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . ACS Publications. (2014). Available at: [Link]

  • Analysis of sulfonamides . Slideshare. (2016). Available at: [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) . University of Illinois Chicago. Available at: [Link]

  • A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry . PubMed. (2017). Available at: [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples . PMC - NIH. (2013). Available at: [Link]

  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology . Oxford Academic. (2020). Available at: [Link]

  • How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? . MtoZ Biolabs. Available at: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD . Agilent. Available at: [Link]

  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices . BioProcess International. (2014). Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . MDPI. (2020). Available at: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches . MDPI. (2022). Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . ICH. (1999). Available at: [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards . Qvents. (2025). Available at: [Link]

  • Quantitative analysis of small molecules in biological samples . SlideShare. (2014). Available at: [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column . ResearchGate. (2025). Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates . PMC. Available at: [Link]

  • Reference-Standard Material Qualification . Pharmaceutical Technology. (2009). Available at: [Link]

  • Enhancing the possibilities of LCMS/MS for the absolute quantification of proteins in biological samples . University of Groningen. Available at: [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed . Semantic Scholar. (2017). Available at: [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed . Longdom Publishing. Available at: [Link]

  • Are internal standards really necessary in a LC-MS analysis? . ResearchGate. (2022). Available at: [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column . PubMed. (2004). Available at: [Link]

  • A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens . PubMed. (1973). Available at: [Link]

  • A Novel LC-MS/MS Method for the Quantitative Measurement of the Acetate Content in Pharmaceutical Peptides . PubMed. (2017). Available at: [Link]

  • Validation of Rapid Enzymatic Quantification of Acetic Acid in Vinegar on Automated Spectrophotometric System . MDPI. (2020). Available at: [Link]

  • A validated HPLC method for estimation of contents of free acetic acid in drug substances . ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy Characterization of (2-Phenyl-ethenesulfonylamino)-acetic acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of (2-Phenyl-ethenesulfonylamino)-acetic acid. Designed for researchers and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of (2-Phenyl-ethenesulfonylamino)-acetic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, contrasting the vibrational characteristics of the target molecule with its synthetic precursors and relevant functional analogs. Through this lens, we will elucidate the causality behind experimental choices and provide a self-validating system for the structural confirmation of this N-sulfonylated amino acid derivative.

Introduction: The Structural Significance of (2-Phenyl-ethenesulfonylamino)-acetic acid

(2-Phenyl-ethenesulfonylamino)-acetic acid is a molecule of interest that combines the structural motifs of an amino acid (glycine) with an aromatic vinylsulfonamide. The sulfonamide group is a critical pharmacophore in a wide array of therapeutic agents, and its combination with an amino acid scaffold offers a versatile platform for designing novel bioactive compounds.

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For a multi-functional molecule like (2-Phenyl-ethenesulfonylamino)-acetic acid, IR spectroscopy serves as a rapid and reliable first-pass analytical tool to confirm the successful coupling of its constituent parts and to verify the presence of key structural features. This guide will detail the expected vibrational modes, provide a robust experimental protocol, and compare its spectrum to logical precursors and analogs to provide a comprehensive characterization.

Molecular Structure and Predicted Vibrational Frequencies

The structure of (2-Phenyl-ethenesulfonylamino)-acetic acid incorporates several distinct functional groups, each with characteristic IR absorption frequencies. Understanding these individual contributions is paramount to interpreting the final spectrum.

  • Carboxylic Acid (-COOH): This group is expected to exist as a hydrogen-bonded dimer in the solid state, giving rise to a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching band around 1700-1725 cm⁻¹.

  • Sulfonamide (-SO₂NH-): This is a key functional group with multiple characteristic vibrations. We anticipate strong asymmetric and symmetric stretching bands for the S=O bonds, typically found in the ranges of 1350-1317 cm⁻¹ and 1187-1147 cm⁻¹, respectively[1]. An N-H stretching vibration is also expected, typically around 3300 cm⁻¹, which may be superimposed on the broad O-H band of the carboxylic acid.

  • Phenyl Group (C₆H₅-): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations result in a series of absorptions in the 1600-1450 cm⁻¹ region.

  • Ethene Group (-CH=CH-): The C=C stretching of the vinyl group is expected in the 1650-1600 cm⁻¹ region. The trans-configuration, as suggested by the precursor (E)-2-phenylethene-1-sulfonyl chloride, should also produce a strong out-of-plane C-H bending vibration around 960-980 cm⁻¹.

  • Glycine Backbone (-NH-CH₂-COOH): The methylene (CH₂) group will exhibit symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol describes the KBr pellet method, a standard and reliable technique for obtaining transmission FTIR spectra of solid samples.[2][3] An alternative, Attenuated Total Reflectance (ATR), requires less sample preparation and can also be used effectively.[3][4]

Workflow for FTIR Sample Preparation and Analysis

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition grind 1. Grind Sample (1-2 mg sample + 200 mg dry KBr) mix 2. Mix Thoroughly in Agate Mortar grind->mix press 3. Press Pellet (Using Hydraulic Press) mix->press bg 4. Acquire Background Spectrum (Blank KBr Pellet) press->bg Mount Pellet in Spectrometer sample_spec 5. Acquire Sample Spectrum bg->sample_spec process 6. Process Data (Baseline Correction, Normalization) sample_spec->process Final Spectrum Final Spectrum process->Final Spectrum

Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

Step-by-Step Methodology
  • Sample and KBr Preparation: Gently grind approximately 1-2 mg of the (2-Phenyl-ethenesulfonylamino)-acetic acid sample with an agate mortar and pestle. Add ~200 mg of dry, spectroscopic grade potassium bromide (KBr) and continue to grind until the mixture is a fine, homogenous powder.[2] KBr is hygroscopic; it should be stored in a desiccator and ideally dried in an oven before use to minimize water absorption bands in the spectrum.

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[2][5] A cloudy pellet indicates insufficient grinding or pressure, which can cause scattering of the IR beam.

  • Background Collection: Place a blank KBr pellet (or an empty sample holder for ATR) into the FTIR spectrometer and collect a background spectrum. This is crucial to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorptions from the KBr itself.

  • Sample Analysis: Replace the blank with the sample pellet and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce a transmittance or absorbance spectrum. Apply baseline correction if necessary.

Spectral Interpretation: A Comparative Analysis

The power of IR spectroscopy in structure confirmation lies in comparing the spectrum of the product to its starting materials. The formation of (2-Phenyl-ethenesulfonylamino)-acetic acid from glycine (or its ester) and (E)-2-phenylethene-1-sulfonyl chloride should result in the disappearance of certain reactant peaks and the appearance of new product peaks.

Logical Flow of Spectral Comparison

G cluster_reactants Reactant Spectra cluster_product Product Spectrum Glycine Glycine (Zwitterion) - NH₃⁺ stretches - COO⁻ stretches (~1489 cm⁻¹) NO C=O stretch (~1700 cm⁻¹) Product Target Molecule - Broad O-H (acid) - N-H stretch - C=O stretch (~1710 cm⁻¹) - SO₂ stretches (~1330, 1150 cm⁻¹) Disappearance of S-Cl band Glycine->Product Provides: - Carboxylic Acid - CH₂ Backbone SulfonylChloride (E)-2-phenylethene-1-sulfonyl chloride - SO₂Cl stretches - S-Cl stretch NO N-H or COOH bands SulfonylChloride->Product Provides: - Sulfonyl Group - Phenyl & Ethene Groups

Caption: Logical comparison of reactant and product IR spectra for structural validation.

Table 1: Comparative IR Absorption Frequencies (cm⁻¹)

Functional Group VibrationPrecursor: Glycine[6][7]Precursor: (E)-2-phenylethene-1-sulfonyl chloride[8][9]Product: (2-Phenyl-ethenesulfonylamino)-acetic acid (Predicted) Analog: Benzenesulfonamide[1]
O-H Stretch (Carboxylic Acid) N/A (Zwitterion)N/A~3300-2500 (very broad) N/A
N-H Stretch (Sulfonamide) ~3400-2800 (as NH₃⁺)N/A~3280 (medium, sharp) 3390-3323 (asym), 3279-3229 (sym)
Aromatic C-H Stretch N/A~3100-3000~3100-3000 (weak) ~3100-3000
Aliphatic C-H Stretch ~2980-2930N/A~2950 (weak) N/A
C=O Stretch (Carboxylic Acid) N/A (COO⁻ at ~1489)N/A~1715 (strong, sharp) N/A
Aromatic C=C Stretch N/A~1590, 1490, 1450~1585, 1495, 1445 ~1580, 1480, 1440
SO₂ Asymmetric Stretch N/A~1365 (as SO₂Cl)~1335 (strong) ~1344-1317
SO₂ Symmetric Stretch N/A~1170 (as SO₂Cl)~1155 (strong) ~1187-1147
trans C-H Bend (Ethene) N/A~970~975 (strong) N/A
S-N Stretch N/AN/A~910 (medium) ~924-906
Analysis of Key Spectral Changes:
  • Appearance of Carboxylic Acid Bands: The most telling feature confirming the final structure is the appearance of the classic carboxylic acid dimer bands. The very broad O-H stretch and the strong C=O stretch around 1715 cm⁻¹ are absent in both zwitterionic glycine (which has COO⁻ bands) and the sulfonyl chloride precursor.

  • Shift in Sulfonyl Frequencies: The S=O stretching frequencies in the sulfonyl chloride precursor (SO₂Cl) are typically at a slightly higher wavenumber than in the corresponding sulfonamide (SO₂NH-). The observed shift from ~1365/1170 cm⁻¹ in the reactant to ~1335/1155 cm⁻¹ in the product is a clear indicator of the formation of the sulfonamide linkage.[10]

  • Appearance of N-H and S-N Bands: The formation of the sulfonamide bond introduces a new N-H bond and an S-N bond. A distinct N-H stretching peak (~3280 cm⁻¹) should be visible, likely appearing as a sharper peak superimposed on the broad O-H absorption. Furthermore, the appearance of an S-N stretching band around 910 cm⁻¹ provides additional evidence of successful synthesis.[11]

  • Disappearance of Reactant Bands: Crucially, the S-Cl stretching vibration (typically below 400 cm⁻¹) from the sulfonyl chloride precursor must be absent in the final product spectrum.[9] Likewise, the characteristic and complex pattern of the zwitterionic NH₃⁺ and COO⁻ absorptions of solid glycine will be replaced by the new functional group bands.

Conclusion

The IR spectrum of (2-Phenyl-ethenesulfonylamino)-acetic acid provides a rich fingerprint for its structural verification. By employing a comparative analysis against its precursors, one can confidently confirm the successful formation of both the sulfonamide linkage and the preservation of the carboxylic acid moiety. The key diagnostic markers are the simultaneous appearance of the broad O-H and sharp C=O bands of a carboxylic acid dimer, the characteristic asymmetric and symmetric S=O stretches of a sulfonamide, and the disappearance of the sulfonyl chloride's reactive group vibrations. This guide provides the foundational logic and experimental framework for using FTIR spectroscopy as an efficient and authoritative tool in the characterization of novel sulfonamide-amino acid conjugates.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Steer, R. P., & Ramachandran, S. (2016). Helium droplet infrared spectroscopy of glycine and glycine–water aggregates. Physical Chemistry Chemical Physics, 18(39), 27363-27371. [Link]

  • Reva, A., Lapinski, L., & Fausto, R. (2023).
  • ResearchGate. (n.d.). FT-IR spectrum of γ-glycine. [Link]

  • Fischer, G., Cao, X., Cox, N., & Leroi, G. E. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-2), 147-156.
  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-8. [Link]

  • Saeed, A., et al. (2017). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 7(81), 51469-51484. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]

  • Denisov, G. S., Gindin, V. A., & Smolyanskii, A. L. (1979). IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. Journal of Applied Spectroscopy, 31(2), 978-982.
  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung A, 58(11), 656-660. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Sample preparation for FT-IR. [Link]

  • Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(8), 1275-1285.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5369377, (E)-2-phenylethene-1-sulfonyl chloride. Retrieved February 23, 2026, from [Link].

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Exner, O., & Horák, M. (1964). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 42(12), 3019-3023. [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Phenyl-ethenesulfonylamino)-acetic Acid: Safe Handling &amp; Disposal Protocol

[1] Executive Summary & Immediate Action Do not dispose of (2-Phenyl-ethenesulfonylamino)-acetic acid down the drain. This compound is a functionalized sulfonamide with a carboxylic acid tail and a reactive styryl group.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

Do not dispose of (2-Phenyl-ethenesulfonylamino)-acetic acid down the drain. This compound is a functionalized sulfonamide with a carboxylic acid tail and a reactive styryl group. It poses risks of aquatic toxicity and potential sensitization.

Core Disposal Directive:

  • Solid Waste: Segregate into Hazardous Solid Waste (Organic) .[1]

  • Liquid Waste: Segregate into Acidic Organic Waste (Do not mix with oxidizers).[1]

  • Destruction Method: High-temperature incineration (

    
    C) with scrubber systems is the only validated method to manage the sulfur/nitrogen content and prevent environmental leaching.[1]
    

Chemical Profile & Hazard Identification

To handle this compound safely, you must understand its functional architecture.[1] It is not merely "chemical waste"; it is a multi-functional molecule with specific reactivities.

FeatureStructural MoietyRisk / Reactivity Implication
Acidity Carboxylic Acid (-COOH)Corrosive/Irritant.

approx 3.5–4.[1]5. Incompatible with strong bases (exothermic) and cyanides (generates HCN).
Linker Sulfonamide (-SO

NH-)
Sensitizer / Recalcitrant. High environmental persistence.[1] Releases SO

and NO

upon combustion.
Backbone Styryl (Phenyl-CH=CH-)Michael Acceptor. The double bond conjugated with the sulfonyl group makes it electrophilic. Incompatible with strong oxidizers (peroxides).

Self-Validating Safety Check:

  • If the waste container feels warm, you have likely mixed this acid with a base or an oxidizer. Evacuate the fume hood immediately.

  • If the solution turns yellow/brown rapidly,[1] oxidative degradation of the alkene is occurring.

Waste Segregation & Compatibility

Effective disposal starts at the bench. You must segregate this compound based on its "Worst Case" reactivity.

The "Rule of Three" for Segregation:
  • No Oxidizers: Never add to waste containers holding Nitric Acid, Peroxides, or Permanganates.[1] The styryl double bond is a target for vigorous oxidation.

  • No Heavy Metals: Avoid commingling with aqueous metal wastes, as sulfonamides can act as ligands, potentially solubilizing metals and complicating downstream water treatment.[1]

  • pH Control: Maintain waste stream pH < 7. If mixing with general organic solvents, ensure the container is rated for acidic organic mixtures.[1]

Compatibility Matrix
Waste StreamStatusRationale
Halogenated Solvents Compatible DCM/Chloroform are standard vehicles for this compound.[1]
Non-Halogenated Solvents Compatible Acetone/Methanol are acceptable if no oxidizers are present.
Aqueous Basic (pH > 10) STOP Exothermic neutralization risk.
Aqueous Oxidizing STOP Risk of cleavage at the alkene bond; fire hazard.

Step-by-Step Disposal Protocol

Scenario A: Solid Substance (Powder/Crystals)[1]
  • Step 1: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Step 2: Label clearly: "Hazardous Waste - Solid - Organic Acid - Toxic."[1]

  • Step 3: List constituents: (2-Phenyl-ethenesulfonylamino)-acetic acid.

  • Step 4: Seal with a screw-top lid. Do not use Parafilm alone.

  • Step 5: Place in the Satellite Accumulation Area (SAA) for EHS pickup.[1]

Scenario B: Solution (Reaction Mixture/Mother Liquor)
  • Step 1: pH Check. Dip a pH strip into the solution.

    • If pH < 2:[1] It is Corrosive (RCRA D002).

    • If pH 2–7: It is Acidic/Organic.

  • Step 2: Solvent Identification.

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Acetone/Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • Step 3: Transfer. Pour into the appropriate carboy using a funnel. Leave 10% headspace to prevent over-pressurization.

  • Step 4: Rinse. Triple rinse the original flask with the compatible solvent and add rinsate to the waste container.

Decision Logic & Workflow (Visualized)

The following diagram outlines the decision-making process for disposing of (2-Phenyl-ethenesulfonylamino)-acetic acid.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPack Pack in HDPE Jar Label: Solid Organic Acid SolidPath->SolidPack SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous HaloWaste Halogenated Waste Stream (Code: F002/D002) Halo->HaloWaste NonHaloWaste Organic Solvent Waste (Code: F003/D001) NonHalo->NonHaloWaste AqWaste Adjust pH to 5-9 Segregate as Aqueous Toxic Aqueous->AqWaste

Caption: Operational decision tree for segregating Styrylsulfonylamino-acetic acid waste streams based on physical state and solvent carrier.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.[1]

  • Neutralize (Liquids): Apply a spill pillow or sodium bicarbonate (baking soda) to the spill.

    • Note: Bubbling will occur as the acetic acid tail is neutralized. Wait for bubbling to cease.

  • Collect (Solids): Do not sweep vigorously (avoids dust generation).[1] Use a damp paper towel to wipe up powder.

  • Disposal: Place all spill debris into a clear plastic bag, seal it, label "Chemical Spill Debris," and place in the solid waste bin.

Regulatory & Compliance Context

While this specific research compound may not have a unique RCRA P-list or U-list code, it defaults to the following classifications based on its characteristics [1]:

  • Characteristic of Corrosivity (D002): If the waste solution has a pH

    
     2.[1]
    
  • Characteristic of Ignitability (D001): If dissolved in flammable solvents (e.g., Acetone).[1]

  • F-List Solvents (F002/F003): Dependent on the carrier solvent used in your protocol.

Note on Incineration: Because of the Sulfonamide moiety (


), this waste must be flagged for incineration at facilities equipped with secondary combustion chambers and scrubbers to capture sulfur dioxide (

) and nitrogen oxides (

) [2].[1]
References
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261. [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 8: Management of Waste. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (2-Phenyl-ethenesulfonylamino)-acetic acid

This guide provides essential, immediate safety and logistical information for the handling and disposal of (2-Phenyl-ethenesulfonylamino)-acetic acid. It is intended for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of (2-Phenyl-ethenesulfonylamino)-acetic acid. It is intended for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safe handling of this compound in a laboratory setting.

Hazard Assessment and Core Principles

(2-Phenyl-ethenesulfonylamino)-acetic acid is a compound for which a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach to handling is mandated, drawing upon safety data from structurally analogous compounds such as (Phenylsulfonyl)acetic acid, Phenylacetic Acid, and phenoxyacetic acid. These related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4]. Consequently, (2-Phenyl-ethenesulfonylamino)-acetic acid should be handled as a hazardous substance with appropriate precautions.

Key safety principles:

  • Assume Hazard: In the absence of specific data, treat the compound as if it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

  • Control Exposure: Utilize a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize any potential exposure.

  • Prepare for Emergencies: Ensure that all personnel are aware of emergency procedures and the location of safety equipment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (2-Phenyl-ethenesulfonylamino)-acetic acid to prevent skin and eye contact, and inhalation of dust or aerosols.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles or a face shield in combination with safety glasses. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes and airborne particles that can cause serious eye irritation[2][3][5].
Hand Protection Nitrile gloves. Consult the glove manufacturer's chemical resistance guide to ensure compatibility.Provides a barrier against skin contact, which can cause irritation[2][4].
Body Protection A laboratory coat, full-length pants, and closed-toe shoes. An anti-static, flame-retardant lab coat is recommended.Prevents accidental skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if handling large quantities, generating dust, or if engineering controls are insufficient to maintain exposure below acceptable limits.[1]Protects against inhalation of the compound, which may cause respiratory irritation[1][2].

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of (2-Phenyl-ethenesulfonylamino)-acetic acid.

Preparation and Engineering Controls
  • Work Area: All handling of solid (2-Phenyl-ethenesulfonylamino)-acetic acid and preparation of its solutions must be conducted within a certified chemical fume hood to ensure adequate ventilation.[6]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: Ensure a chemical spill kit appropriate for acidic and solid chemical spills is available in the immediate vicinity.

  • Material Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize the risk of inhaling dust particles.

Handling and Experimental Workflow

The following diagram outlines the standard workflow for handling the compound from receipt to use in an experiment.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Don Appropriate PPE fume_hood Work in Chemical Fume Hood prep_start->fume_hood weigh Weigh Compound in Ventilated Enclosure fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve Proceed to Experiment transfer Transfer Solution to Reaction Vessel dissolve->transfer decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate After Experiment Completion dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Standard workflow for handling (2-Phenyl-ethenesulfonylamino)-acetic acid.

First Aid Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][7]

Disposal Plan

Proper disposal of (2-Phenyl-ethenesulfonylamino)-acetic acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling
  • Solid Waste: Unused or contaminated solid (2-Phenyl-ethenesulfonylamino)-acetic acid should be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions of the compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

Disposal Procedure
  • Consult Local Regulations: The disposal of chemical waste is governed by local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.[8]

  • Neutralization (for small quantities, if permissible): For very small amounts of acidic waste, neutralization with a weak base like sodium bicarbonate may be an option if permitted by local regulations. This should be done slowly and in a well-ventilated area.[8] However, for this specific compound, disposal via a licensed hazardous waste disposal service is the recommended and safest approach.

  • Professional Disposal: For larger quantities, arrange for pickup by a licensed hazardous waste disposal company.[8]

The following decision tree illustrates the disposal process.

G start Generated Waste ((2-Phenyl-ethenesulfonylamino)-acetic acid) is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled solid waste container is_solid->solid_waste Yes liquid_waste Collect in labeled liquid waste container is_solid->liquid_waste No is_contaminated Are there contaminated disposables? solid_waste->is_contaminated liquid_waste->is_contaminated contaminated_waste Collect in designated hazardous waste container is_contaminated->contaminated_waste Yes no_contaminated Proceed to final disposal is_contaminated->no_contaminated No final_disposal Dispose of all containers through licensed hazardous waste disposal service contaminated_waste->final_disposal no_contaminated->final_disposal

Caption: Decision tree for the disposal of (2-Phenyl-ethenesulfonylamino)-acetic acid waste.

Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[6][9]

  • Store in a designated corrosives area if the compound is determined to be corrosive.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for (Phenylsulfonyl)acetic acid.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet for Phenylacetic Acid.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet for phenoxyacetic acid.
  • Thermo Fisher Scientific. (2011, December 15). Safety Data Sheet for Phenylacetic Acid.
  • (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet for [4-(Phenoxymethyl)phenyl]acetic acid.
  • Rolfes Chemicals. (2019, September 3). Safety Data Sheet for Acetic Acid.
  • Axxence Aromatic GmbH. (2025, August 19). Safety Data Sheet for NATURAL PHENYL ACETIC ACID.
  • CymitQuimica. (2023, July 6). Safety Data Sheet for Phenyl(phenylamino)acetic acid.
  • EHS. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste.
  • Reddit. (2012, August 22). How do I safely dispose Sulfamic Acid?.
  • (n.d.). Glacial Acetic Acid.
  • (2024, December 4). how to dispose of glacial acetic acid.
  • Chondrex, Inc. (2025, May 1). Acetic Acid Solution Safety Data Sheet.
  • Quora. (2021, October 31). How to safely dispose 99% Acetic Acid.
  • IsoLab. (2021, June 23). Acetic Acid.
  • VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guideline for Acetic Acid.

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